molecular formula C17H23NO3 B574010 tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate CAS No. 193274-82-7

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate

Cat. No.: B574010
CAS No.: 193274-82-7
M. Wt: 289.375
InChI Key: UXRKAOUQKRGROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate (CAS 193274-82-7) is a high-purity chemical building block of significant interest in organic and medicinal chemistry research . This compound, with a molecular formula of C 17 H 23 NO 3 and a molecular weight of 289.37 g/mol, serves as a versatile synthon and key protected intermediate for the synthesis of more complex piperidine derivatives . Its research value is highlighted by its appearance as an intermediate in patented routes for the preparation of optically active piperidine derivatives, which are crucial scaffolds in drug discovery . The compound features a Boc (tert-butoxycarbonyl) protecting group, which is instrumental in safeguarding the amine functionality during multi-step synthetic sequences and can be readily removed under mild acidic conditions. For safe handling, researchers should note the associated hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper personal protective equipment, including gloves and eye/face protection, is recommended. This product is intended for research and manufacturing applications only and is not suitable for diagnostic, therapeutic, or consumer use . It should be stored sealed in a dry environment at 2-8°C to maintain stability .

Properties

IUPAC Name

tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRKAOUQKRGROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659675
Record name tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193274-82-7
Record name tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate, registered under CAS Number 193274-82-7, is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid piperidone core, substituted with a benzyl group at the 3-position and protected by a tert-butoxycarbonyl (Boc) group on the nitrogen, makes it a versatile precursor for the synthesis of complex molecular architectures. The strategic placement of the ketone and benzyl functionalities allows for a wide range of chemical modifications, rendering it an intermediate of significant interest in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol, and its applications in drug discovery.

Physicochemical and Spectroscopic Properties

The basic properties of this compound are essential for its handling, reaction setup, and characterization. While some physical properties are available from commercial suppliers, detailed spectroscopic data is often found within scientific literature.

Physical and Chemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 193274-82-7[1]
Molecular Formula C₁₇H₂₃NO₃[1][2]
Molecular Weight 289.37 g/mol [1]
Boiling Point 409°C[1]
Appearance Data not available
Melting Point Data not available
Solubility Data not available
Storage 2-8°C[1]
Spectroscopic Data

Spectroscopic data is critical for the identification and purity assessment of the compound. Below are the predicted mass spectrometry peaks.

Adductm/z (Predicted)
[M+H]⁺ 290.17508
[M+Na]⁺ 312.15702
[M-H]⁻ 288.16052
[M+NH₄]⁺ 307.20162
[M+K]⁺ 328.13096
(Data sourced from PubChemLite prediction)[2]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the α-alkylation of a protected 4-piperidone precursor. The following protocol is a representative method based on established chemical principles for such transformations.

Synthesis Workflow

The logical flow for the synthesis involves the preparation of an enolate or enamine from N-Boc-4-piperidone, followed by alkylation with benzyl bromide, and subsequent workup and purification.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification start1 tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) enolate 1. Enolate Formation (Deprotonation at α-carbon) start1->enolate start2 Benzyl Bromide alkylation 2. Alkylation (Nucleophilic attack on Benzyl Bromide) start2->alkylation start3 Strong Base (e.g., LDA) start3->enolate start4 Aprotic Solvent (e.g., THF) start4->enolate enolate->alkylation Reacts with quench 3. Reaction Quenching (e.g., with aq. NH4Cl) alkylation->quench extraction 4. Extraction (e.g., Ethyl Acetate/Water) quench->extraction drying 5. Drying (Anhydrous Na2SO4 or MgSO4) extraction->drying concentration 6. Concentration (Rotary Evaporation) drying->concentration purification 7. Purification (Silica Gel Chromatography) concentration->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: α-Alkylation of N-Boc-4-piperidone

This protocol describes a method for the synthesis of this compound.

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • Benzyl bromide

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA):

    • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78°C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) to the cooled THF.

    • Slowly add n-BuLi (1.05 equivalents) dropwise to the solution.

    • Stir the mixture at -78°C for 30 minutes to generate the LDA solution.

  • Enolate Formation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF.

    • Cool this solution to -78°C.

    • Slowly transfer the previously prepared LDA solution to the piperidone solution via cannula or syringe.

    • Stir the reaction mixture at -78°C for 1-2 hours to ensure complete formation of the enolate.

  • Alkylation:

    • To the enolate solution at -78°C, add benzyl bromide (1.2 equivalents) dropwise.

    • Allow the reaction to stir at -78°C for several hours and then let it slowly warm to room temperature overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Applications in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key intermediate in the synthesis of various biologically active molecules.

  • CNS Agents: The structure is particularly useful for creating modulators of dopamine receptors and other neurological targets.[1]

  • Scaffold for Libraries: The Boc-protecting group allows for selective deprotection and further functionalization at the nitrogen atom, while the ketone offers a handle for reactions such as reductive amination, Wittig reactions, or the formation of heterocyclic rings. This makes it an ideal starting point for generating compound libraries for high-throughput screening.[1]

  • Precursor to Fentanyl Analogs: The parent compound, N-Boc-4-piperidone, is a known precursor in the synthesis of fentanyl and its derivatives, highlighting the importance of the substituted 4-piperidone core in opioid chemistry.

The logical relationship of this intermediate to the development of bioactive compounds is illustrated below.

LogicalRelationship cluster_modifications Chemical Modifications cluster_targets Potential Bioactive Scaffolds Intermediate This compound Mod1 Ketone Reduction / Reductive Amination Intermediate->Mod1 Mod2 Boc Deprotection & N-Functionalization Intermediate->Mod2 Mod3 Further α-Substitution Intermediate->Mod3 Mod4 Ring Transformation Intermediate->Mod4 Scaffold1 Substituted Piperidines Mod1->Scaffold1 Mod2->Scaffold1 Mod3->Scaffold1 Scaffold2 Spirocyclic Compounds Mod4->Scaffold2 Scaffold3 Fused Heterocycles Mod4->Scaffold3 Final Drug Candidates (e.g., CNS Agents, Receptor Modulators) Scaffold1->Final Scaffold2->Final Scaffold3->Final

Caption: Role as a versatile intermediate in drug discovery.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in pharmaceutical research and development. Its well-defined structure offers multiple sites for chemical modification, enabling the efficient construction of diverse and complex molecules. While detailed experimental characterization data is sparse in publicly accessible domains, its synthesis is achievable through standard organic chemistry methodologies, such as the alkylation of N-Boc-4-piperidone. This guide provides a foundational understanding of its properties and a practical framework for its synthesis, empowering researchers to leverage this compound in their drug discovery endeavors.

References

Synthesis of tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted piperidine scaffold is a common motif in a variety of biologically active compounds. This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, including detailed experimental protocols, data presentation, and workflow visualizations. The synthesis involves the α-benzylation of the readily available N-Boc-4-piperidone.

Proposed Synthetic Pathway

The most direct and plausible method for the synthesis of this compound is the α-alkylation of N-tert-butoxycarbonyl-4-piperidone. The Stork enamine alkylation offers a reliable and selective method for achieving mono-alkylation of ketones[1][2][3]. This approach involves two key steps: the formation of an enamine from N-Boc-4-piperidone and a secondary amine, followed by the alkylation of the enamine with benzyl bromide and subsequent hydrolysis to yield the target product.

Synthetic Pathway N-Boc-4-piperidone N-Boc-4-piperidone Enamine Intermediate Enamine Intermediate N-Boc-4-piperidone->Enamine Intermediate Pyrrolidine, p-TsOH, Toluene, Reflux Iminium Salt Iminium Salt Enamine Intermediate->Iminium Salt Benzyl bromide, Acetonitrile Target Molecule This compound Iminium Salt->Target Molecule Aqueous Hydrolysis (H2O)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for the Stork enamine alkylation[1][2][3]. Researchers should adapt these methods as necessary based on laboratory conditions and scale.

Step 1: Synthesis of tert-Butyl 4-(pyrrolidin-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate (Enamine Intermediate)

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-Boc-4-piperidone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

  • Reaction Conditions: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the toluene. The resulting crude enamine is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude enamine intermediate from Step 1 in a suitable aprotic solvent such as acetonitrile or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the solution at room temperature. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC.

  • Hydrolysis: Upon completion of the alkylation, add water to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the resulting iminium salt.

  • Work-up and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. Please note that yields are hypothetical and will depend on specific reaction conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Starting Amount (molar eq.)Product Amount (molar eq.)Theoretical Yield (%)
N-Boc-4-piperidoneC10H17NO3199.251.0--
PyrrolidineC4H9N71.121.2--
Benzyl bromideC7H7Br171.031.1--
This compoundC17H23NO3289.37-1.0(To be determined)

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Experimental Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Alkylation and Hydrolysis A Combine N-Boc-4-piperidone, pyrrolidine, p-TsOH in toluene B Reflux with Dean-Stark trap A->B C Remove solvent under reduced pressure B->C D Crude Enamine Intermediate C->D E Dissolve crude enamine in acetonitrile D->E Use directly F Add benzyl bromide E->F G Stir at room temperature/gentle heat F->G H Hydrolyze with water G->H I Extract with ethyl acetate H->I J Wash, dry, and concentrate organic phase I->J K Purify by column chromatography J->K L Pure Target Molecule K->L

Caption: Experimental workflow for the synthesis of the target molecule.

This technical guide outlines a robust and feasible synthetic route to this compound using the Stork enamine alkylation. The provided experimental protocols and visualizations serve as a comprehensive resource for researchers in the field of organic synthesis and drug discovery. The successful application of this methodology will provide access to a key intermediate for the development of novel therapeutics.

References

An In-depth Technical Guide to tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate, a key heterocyclic building block, is of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, substituted with a benzyl group and protected by a tert-butoxycarbonyl (Boc) group, makes it a versatile intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1] The presence of the Boc protecting group facilitates selective modifications at other positions of the piperidine ring, a common structural motif in drug discovery.[1]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring with a ketone at the 4-position, a benzyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Systematic Name: this compound CAS Number: 193274-82-7[2][3] Molecular Formula: C₁₇H₂₃NO₃[1][2][3] Molecular Weight: 289.37 g/mol [1][2]

Physicochemical Data

A summary of the available and predicted quantitative data for this compound is presented in Table 1. It is important to note that while some physical properties are reported by commercial suppliers, detailed experimental spectroscopic data in peer-reviewed literature is limited for this specific compound. Therefore, data for the closely related and commonly used precursor, tert-butyl 4-oxopiperidine-1-carboxylate, is included for comparative purposes.

PropertyValue (this compound)Value (tert-Butyl 4-oxopiperidine-1-carboxylate)
Boiling Point 409°C[1]Not available
Melting Point Not available71-72 °C[4]
Storage Temperature 2-8°C[1]Not available
¹H NMR (CDCl₃, 400 MHz) Predicted shifts would resemble a combination of the benzyl group and the Boc-piperidone scaffold.δ 3.70 (t, J=6.0 Hz, 4H), 2.45 (t, J=6.0 Hz, 4H), 1.48 (s, 9H)[5]
¹³C NMR (CDCl₃, 100 MHz) Predicted shifts would include signals for the benzyl group carbons, the piperidone ring carbons, the Boc group carbons, and the ketone carbonyl.δ 207.2, 154.6, 80.2, 45.9, 41.2, 28.4[5]
Mass Spectrometry (m/z) [M+H]⁺: 290.1751[M+H]⁺: 200.1281
IR Spectroscopy (cm⁻¹) Expected peaks for C=O (ketone and carbamate), C-N, and aromatic C-H stretches.Not available

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves the α-alkylation of a pre-formed N-Boc-4-piperidone with a benzyl halide. This method provides a straightforward approach to introducing the benzyl group at the desired position.

Experimental Protocol: Synthesis via Alkylation

This protocol is a representative procedure based on established methods for the α-alkylation of ketones.

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: A solution of tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). A solution of LDA or NaHMDS in THF is added dropwise over 20 minutes, and the resulting mixture is stirred at -78°C for 1 hour to ensure complete enolate formation.

  • Alkylation: Benzyl bromide is added dropwise to the reaction mixture at -78°C. The reaction is allowed to stir at this temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78°C. The mixture is then allowed to warm to room temperature.

  • Extraction: The aqueous layer is separated, and the organic layer is washed with water and brine. The aqueous layers are back-extracted with ethyl acetate. The combined organic extracts are dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The piperidine core is a prevalent feature in many CNS-active drugs. The benzyl group can be a key pharmacophoric element or a precursor for further functionalization.

Notably, derivatives of 3-substituted piperidines are explored as modulators of dopamine receptors. For instance, benzyloxy piperidine derivatives have been investigated as potent and selective dopamine D4 receptor antagonists, which are of interest for the treatment of schizophrenia and other neurological disorders.[6] The synthesis of such compounds often starts from a chiral piperidine scaffold that can be derived from intermediates like this compound.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound.

Synthesis_Workflow start tert-Butyl 4-oxopiperidine-1-carboxylate reagents 1. Strong Base (e.g., LDA) 2. Benzyl Bromide start->reagents Alkylation product tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate reagents->product

Caption: Synthetic route to the target compound.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place.[1] Recommended storage is at 2-8°C.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel drug candidates targeting the central nervous system. Its synthesis via α-alkylation of N-Boc-4-piperidone is a robust and scalable method. The structural features of this compound offer multiple avenues for further chemical modification, making it a cornerstone for the construction of diverse libraries of bioactive molecules. Researchers and drug development professionals can leverage this key intermediate to accelerate the discovery of new and improved therapeutics.

References

Technical Guide: tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate (CAS 193274-82-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate, with the CAS number 193274-82-7, is a pivotal intermediate in the field of medicinal chemistry. Its unique structural features, comprising a piperidine core functionalized with a benzyl group and protected by a tert-butoxycarbonyl (Boc) group, make it a valuable building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, spectroscopic data, and its significant applications in drug discovery, particularly in the development of agents targeting the central nervous system (CNS).

The piperidine scaffold is a prevalent motif in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to interact with various biological targets. The presence of the Boc protecting group in this compound allows for selective chemical transformations at other positions of the molecule, a crucial aspect in multi-step organic synthesis.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound.

PropertyValueReference(s)
CAS Number 193274-82-7[1][2]
Molecular Formula C₁₇H₂₃NO₃[1][3]
Molecular Weight 289.37 g/mol [1][3]
IUPAC Name This compound[2]
Synonyms 1-Boc-3-benzyl-4-piperidone, 1-Piperidinecarboxylic acid, 3-(phenylmethyl)-4-oxo-, 1,1-dimethylethyl ester[2]
Appearance Not specified in literature, likely a solid or oil
Boiling Point 409°C[3]
Storage Temperature 2-8°C[3]

Synthesis and Experimental Protocols

Representative Synthesis of this compound

The synthesis can be envisioned as a multi-step process starting from commercially available materials. A potential synthetic workflow is outlined below.

G cluster_0 Synthetic Workflow Start N-Boc-4-piperidone Step1 α-Benzylation Start->Step1 1. Base (e.g., LDA, NaH) 2. Benzyl bromide Product This compound Step1->Product

A potential synthetic workflow for the target compound.

Experimental Protocol: α-Benzylation of N-Boc-4-piperidone

This protocol describes the α-benzylation of N-Boc-4-piperidone, a common precursor, to yield the target compound.

Materials:

  • N-Boc-4-piperidone

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium hydride (NaH)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: A solution of N-Boc-4-piperidone in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as LDA (typically 1.1 equivalents), is added dropwise to the solution to form the lithium enolate. Alternatively, a base like sodium hydride can be used at 0°C to room temperature. The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) to ensure complete enolate formation.

  • Alkylation: Benzyl bromide (typically 1.2 equivalents) is then added dropwise to the enolate solution at the same low temperature. The reaction is allowed to warm slowly to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization: The structure and purity of the final product would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Data

The following table summarizes the expected ¹H and ¹³C NMR spectroscopic data for this compound based on data for structurally related compounds.[7]

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic protons7.15-7.35m5H-C₆H₅
CH₂-Ph2.60-3.20m2HBenzylic CH₂
Piperidine ring protons2.40-4.20m7HPiperidine CH₂, CH
Boc group1.45s9H-C(CH₃)₃
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
Carbonyl (ketone)~208C=O
Carbonyl (Boc)~155O-C=O
Aromatic carbons~126-138-C₆H₅
Boc quaternary carbon~80-C(CH₃)₃
Piperidine ring carbons~40-60Piperidine CH₂, CH
Benzylic carbon~35CH₂-Ph
Boc methyl carbons~28-C(CH₃)₃

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various biologically active molecules, particularly those targeting the central nervous system.[3] Its primary application lies in the development of dopamine D4 receptor antagonists.[8][9]

Role as a Precursor for Dopamine D4 Receptor Antagonists

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. It is implicated in various neurological and psychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease.[8] Consequently, the development of selective D4 receptor antagonists is a significant area of research in drug discovery.

The structure of this compound provides a versatile scaffold for the synthesis of such antagonists. The 4-oxo group can be readily converted to other functionalities, such as amines or hydroxyl groups, allowing for the introduction of various substituents to modulate potency and selectivity. The benzyl group can also be modified or replaced to explore structure-activity relationships (SAR). The Boc protecting group can be easily removed under acidic conditions to allow for further derivatization at the piperidine nitrogen.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is coupled to Gi/o proteins. Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).

G cluster_0 Dopamine D4 Receptor Signaling Dopamine Dopamine D4R Dopamine D4 Receptor (Gi/o-coupled) Dopamine->D4R Binds AC Adenylyl Cyclase D4R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., modulation of ion channel activity, gene expression) PKA->Downstream Phosphorylates

References

Physical and chemical properties of tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system (CNS). Its rigid piperidine core, combined with the versatile benzyl and tert-butoxycarbonyl (Boc) protecting groups, makes it an attractive scaffold for the development of novel therapeutics, including dopamine receptor modulators. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its synthesis, and its applications in medicinal chemistry.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers and databases, experimentally verified values for properties such as melting point, pKa, and solubility are not widely reported in the scientific literature.

PropertyValueSource
Molecular Formula C₁₇H₂₃NO₃[1]
Molecular Weight 289.37 g/mol [1]
Boiling Point 409°C[1]
CAS Number 193274-82-7[1]
Predicted XlogP 2.6[2]

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺290.17508
[M+Na]⁺312.15702
[M-H]⁻288.16052
[M+NH₄]⁺307.20162
[M+K]⁺328.13096
[M+H-H₂O]⁺272.16506
Data from PubChemLite[2]

Synthesis and Purification

Conceptual Synthetic Workflow

The synthesis would likely involve the benzylation of a suitable N-Boc-4-piperidone precursor.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Product N-Boc-4-piperidone N-Boc-4-piperidone Base-mediated\nbenzylation Base-mediated benzylation N-Boc-4-piperidone->Base-mediated\nbenzylation Benzyl halide This compound This compound Base-mediated\nbenzylation->this compound

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Considerations

Materials:

  • N-Boc-4-piperidone

  • Benzyl bromide or benzyl chloride

  • A suitable base (e.g., sodium hydride, lithium diisopropylamide)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

  • Reagents for workup and purification (e.g., saturated ammonium chloride solution, organic solvents for extraction, silica gel for chromatography)

General Procedure (Hypothetical):

  • To a solution of N-Boc-4-piperidone in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), a strong base is added at a low temperature (e.g., -78 °C) to generate the enolate.

  • Benzyl bromide or chloride is then added to the reaction mixture, and the solution is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Note: The specific reaction conditions, including the choice of base, solvent, temperature, and reaction time, would require optimization for this particular substrate.

Applications in Drug Discovery

The N-benzyl piperidine motif is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets through mechanisms such as cation-π interactions.[3] The structure of this compound makes it a key building block for creating libraries of compounds for screening against various CNS targets.

Role as a Precursor for Dopamine Receptor Modulators

This compound is particularly useful in the development of dopamine receptor modulators.[1] The piperidine scaffold is a common feature in many known dopamine receptor ligands. The 4-oxo group provides a handle for further chemical modifications, allowing for the introduction of diverse functionalities to explore the structure-activity relationship (SAR) and optimize properties such as binding affinity, selectivity, and pharmacokinetic profiles.

The general workflow for utilizing this intermediate in a drug discovery campaign is outlined below.

G cluster_intermediate Key Intermediate cluster_modification Chemical Modification cluster_library Compound Library cluster_screening Screening & Optimization TB-3B-4P-1C This compound Modification Modification of 4-oxo position TB-3B-4P-1C->Modification Library Library of diverse piperidine derivatives Modification->Library Screening Biological Screening (e.g., Dopamine Receptor Binding) Library->Screening SAR Structure-Activity Relationship Studies Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Drug discovery workflow utilizing the target intermediate.

Conclusion

This compound is a strategically important building block for the synthesis of novel piperidine-based compounds with potential therapeutic applications, especially in the realm of CNS disorders. While comprehensive experimental data for this specific molecule is somewhat limited in the public domain, its structural features and the established utility of the N-benzyl piperidine motif underscore its value in medicinal chemistry and drug discovery. Further research to fully characterize its physical, chemical, and pharmacological properties is warranted.

References

The Pivotal Role of tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. Its unique structural features, including a bulky tert-butoxycarbonyl (Boc) protecting group and a reactive piperidone core, make it an ideal starting material for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound, with a particular focus on its role in the development of novel therapeutics targeting the central nervous system (CNS).

Physicochemical Properties and Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValue
Molecular Formula C₁₇H₂₃NO₃
Molecular Weight 289.37 g/mol
CAS Number 193274-82-7
Appearance Off-white to pale yellow solid
Melting Point Not reported
Boiling Point ~409 °C (predicted)[1]
Solubility Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol)
Storage 2-8°C, under inert atmosphere[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of N-Boc-4-piperidone with a suitable benzyl halide. This reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic attack on the benzyl halide.

Experimental Protocol: Synthesis via Alkylation

This protocol describes a general method for the synthesis of this compound.

Materials:

  • N-Boc-4-piperidone

  • Benzyl bromide

  • Lithium diisopropylamide (LDA) or other strong, non-nucleophilic base

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of LDA (1.1 equivalents) in THF is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1 hour to facilitate complete enolate formation.

  • Alkylation: A solution of benzyl bromide (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 2 hours and then gradually warmed to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Expected Yield and Purity:

ParameterExpected Value
Yield 60-75%
Purity (by HPLC) >95%

Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. This compound serves as a versatile precursor for the synthesis of various therapeutic agents, particularly those targeting CNS disorders.

Role in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

Neurokinin-1 (NK1) receptor antagonists have shown therapeutic potential in the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting. The 3-benzhydryl-4-piperidone scaffold, accessible from derivatives of this compound, has been identified as a potent core for novel NK1 receptor antagonists. These compounds function by blocking the binding of the neuropeptide Substance P to the NK1 receptor, thereby inhibiting its downstream signaling cascade.

The following diagram illustrates the general signaling pathway of the NK1 receptor and the inhibitory action of an antagonist derived from the subject compound.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes SubstanceP Substance P SubstanceP->NK1R binds Antagonist NK1 Receptor Antagonist Antagonist->NK1R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., neuronal excitation) Ca2->CellularResponse PKC->CellularResponse

NK1 Receptor Signaling Pathway and Antagonist Action.
Synthetic Workflow for CNS Drug Candidates

The general workflow for utilizing this compound in the synthesis of CNS drug candidates often involves a series of key transformations. The Boc-protecting group allows for selective modification of the piperidine ring, while the ketone functionality provides a handle for further diversification.

Synthetic_Workflow cluster_modifications Core Modifications Start tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate ReductiveAmination Reductive Amination Start->ReductiveAmination GrignardAddition Grignard Addition Start->GrignardAddition WittigReaction Wittig Reaction Start->WittigReaction Intermediate Functionalized Piperidine Intermediate ReductiveAmination->Intermediate GrignardAddition->Intermediate WittigReaction->Intermediate Deprotection Boc Deprotection (e.g., TFA, HCl) Intermediate->Deprotection FinalCoupling Coupling with Pharmacophore Deprotection->FinalCoupling FinalProduct CNS Drug Candidate FinalCoupling->FinalProduct

General Synthetic Workflow for CNS Drug Candidates.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex piperidine-containing molecules with significant therapeutic potential. Its strategic importance in the development of CNS-active compounds, such as NK1 receptor antagonists, highlights its value to the pharmaceutical industry. The synthetic methodologies and applications outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the utility of this versatile building block in their quest for novel and improved therapeutics.

References

Navigating the Landscape of Piperidones: A Technical Guide to N-Benzyl-4-piperidone and its N-Boc Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "N-Boc-3-benzyl-4-piperidone" is not prominently documented in scientific literature. It is plausible that this name is a conflation of two closely related and widely used piperidone derivatives: N-Benzyl-4-piperidone and N-Boc-4-piperidone . This guide will provide a comprehensive overview of these two pivotal compounds, detailing their history, synthesis, and applications in research and drug development. N-Benzyl-4-piperidone often serves as a precursor to N-Boc-4-piperidone, with the benzyl group being a common protecting group that is later replaced by the Boc (tert-butyloxycarbonyl) group.

N-Benzyl-4-piperidone: A Foundational Intermediate

N-Benzyl-4-piperidone is a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] The piperidine structural motif is a key component in many drugs, including analgesics, antihistamines, antipsychotics, and antitumor agents.[1][2] The benzyl group can be removed via hydrogenolysis, allowing for further functionalization at the nitrogen atom, while the carbonyl group at the 4-position is a reactive site for various chemical transformations.[1][2]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC12H15NO[1][3]
Molecular Weight189.25 g/mol [4]
AppearanceYellow liquid or neat oil[3][4]
CAS Number3612-20-2[3]
Synthesis of N-Benzyl-4-piperidone

Multiple synthetic routes to N-Benzyl-4-piperidone have been developed. A common and efficient method involves a one-pot reaction starting from benzylamine and an acrylic acid ester.[2]

Experimental Protocol: One-Pot Synthesis from Benzylamine and Acrylate [1][2]

  • Michael Addition: Benzylamine and an alcohol-based organic solvent (e.g., methanol) are added to a reaction vessel. An acrylic acid ester (e.g., methyl acrylate) is then added dropwise, with the molar ratio of acrylate to benzylamine typically between 2.6 and 5. The mixture is stirred, and the temperature is raised to 50-60°C for 9-24 hours.[1][2] Excess acrylate is used to increase product purity.[1]

  • Dieckmann Condensation: After the initial reaction, the excess acrylate and solvent are removed by distillation. A condensation solvent and an organic base (e.g., sodium methoxide, potassium tert-butoxide) are added. The mixture is heated to 50-85°C and maintained for 9-16 hours.[1][2]

  • Hydrolysis and Decarboxylation: The reaction mixture is cooled, and an acid is added for neutralization. A catalyst is then introduced, and the mixture is heated to 60-85°C to facilitate decarboxylation, yielding N-Benzyl-4-piperidone.[2]

  • Workup: An inorganic base is added to adjust the pH to 8-9. The aqueous layer is separated, and the organic layer is distilled to recover the solvent. The final product is obtained by vacuum distillation.[2]

Another established method utilizes microwave radiation to accelerate the Michael addition and Dieckmann condensation steps.[1]

Logical Workflow for N-Benzyl-4-piperidone Synthesis

Synthesis of N-Benzyl-4-piperidone cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A Benzylamine C Intermediate Diester A->C + Acrylate (2.6-5 equiv) 50-60°C, 9-24h B Acrylic Acid Ester B->C D Cyclized Intermediate C->D + Organic Base 50-85°C, 9-16h E N-Benzyl-4-piperidone D->E + Acid & Heat (60-85°C)

Caption: One-pot synthesis of N-Benzyl-4-piperidone.

N-Boc-4-piperidone: A Versatile Building Block

N-Boc-4-piperidone is a widely used intermediate in drug discovery, valued for its role in the synthesis of complex molecules, including fentanyl and its analogues.[5][6][7] The Boc protecting group is stable under many reaction conditions but can be easily removed with acid, providing a versatile handle for synthetic transformations.[8]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC10H17NO3[6][9]
Molecular Weight199.2 g/mol [6]
AppearanceSolid[6]
CAS Number79099-07-3[6]
Purity≥98%[6]
SolubilitySoluble in DMSO and Ethanol[6]
Synthesis of N-Boc-4-piperidone

A common route to N-Boc-4-piperidone involves the debenzylation of N-Benzyl-4-piperidone followed by the protection of the resulting piperidone with a Boc group.

Experimental Protocol: Synthesis from N-Benzyl-4-piperidone

This synthesis is analogous to the first step described for N-Boc-3-piperidone starting from a benzyl-protected precursor.[10]

  • Hydrogenolysis (Debenzylation): To a solution of N-Benzyl-4-piperidone in methanol, 10% palladium on carbon (Pd/C) is added under a nitrogen atmosphere. The mixture is then subjected to a hydrogen atmosphere (e.g., 55 psi) and shaken overnight.[10] The catalyst is removed by filtration through celite, and the solvent is evaporated to yield 4-piperidone.

  • Boc Protection: The crude 4-piperidone is dissolved in a suitable solvent like tetrahydrofuran (THF). An aqueous solution of sodium bicarbonate and di-tert-butyl dicarbonate (Boc anhydride) are added, and the mixture is stirred for an extended period (e.g., 48 hours).[10]

  • Workup and Purification: The reaction mixture is partitioned between water and an organic solvent like ethyl acetate. The organic layers are combined, washed with dilute acid and brine, dried over magnesium sulfate, and concentrated. The final product, N-Boc-4-piperidone, is purified by silica gel flash chromatography.[10]

Experimental Workflow for N-Boc-4-piperidone Synthesis

Synthesis of N-Boc-4-piperidone A N-Benzyl-4-piperidone B Hydrogenolysis (H2, Pd/C, MeOH) A->B C 4-Piperidone B->C D Boc Protection (Boc)2O, NaHCO3, THF C->D F Purification (Flash Chromatography) D->F E N-Boc-4-piperidone F->E

Caption: Synthetic workflow from N-Benzyl-4-piperidone to N-Boc-4-piperidone.

Applications in Drug Development

Both N-Benzyl-4-piperidone and N-Boc-4-piperidone are instrumental in the synthesis of a variety of biologically active molecules.

  • N-Benzyl-4-piperidone is a key intermediate in the synthesis of drugs like Donepezil and Pimozide.[1] It is also a starting material for fentanyl and its derivatives.[3] The N-benzyl piperidine motif itself is recognized for its ability to fine-tune the efficacy and physicochemical properties of drug candidates.[11]

  • N-Boc-4-piperidone is a crucial building block for creating substituted piperidines.[12] A primary application is in the synthesis of fentanyl, where it undergoes reductive amination with aniline.[5][7] This reaction is a key step in producing the core structure of this potent analgesic.[7] The versatility of N-Boc-4-piperidone allows for the creation of extensive libraries of compounds for high-throughput screening in drug discovery programs.[8]

Reductive Amination Pathway in Fentanyl Synthesis

Key Step in Fentanyl Synthesis A N-Boc-4-piperidone C Reductive Amination A->C B Aniline B->C D N-Boc-4-anilinopiperidine C->D e.g., STAB E Further Steps D->E F Fentanyl E->F

Caption: Role of N-Boc-4-piperidone in the synthesis of Fentanyl.

Conclusion

While the specific compound "N-Boc-3-benzyl-4-piperidone" remains elusive in the chemical literature, the foundational roles of N-Benzyl-4-piperidone and N-Boc-4-piperidone are well-established. These compounds are indispensable precursors and intermediates in medicinal chemistry, providing the structural framework for a multitude of therapeutic agents. Their versatile reactivity and the strategic use of the benzyl and Boc protecting groups enable chemists to construct complex molecular architectures with precision and efficiency, driving innovation in drug discovery and development.

References

Navigating the Potential of N-Boc-3-benzyl-4-piperidone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] Within this class of compounds, N-Boc-protected piperidones are versatile building blocks, offering a stable and readily functionalizable platform for the synthesis of complex molecular architectures. This technical guide focuses on the potential research applications of a specific, yet underexplored derivative: N-Boc-3-benzyl-4-piperidone .

While direct literature on N-Boc-3-benzyl-4-piperidone is scarce, its chemical structure suggests significant potential as a key intermediate in the development of novel therapeutics. By examining the well-documented chemistry of its parent compound, N-Boc-4-piperidone, and the established pharmacological importance of the N-benzylpiperidine motif, we can extrapolate a roadmap for its synthesis and application in drug discovery. This guide will provide a comprehensive overview of its inferred synthetic pathways, potential biological relevance, and a framework for its utilization in research and development.

Physicochemical Properties and Data

PropertyValueReference
Molecular Formula C₁₀H₁₇NO₃--INVALID-LINK--
Molecular Weight 199.25 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Melting Point 73-77 °C--INVALID-LINK--
Solubility Soluble in DMSO, ethanol, and methanol--INVALID-LINK--
CAS Number 79099-07-3--INVALID-LINK--

Proposed Synthesis of N-Boc-3-benzyl-4-piperidone

The most plausible and direct route to synthesize N-Boc-3-benzyl-4-piperidone is through the α-benzylation of the enolate of N-Boc-4-piperidone. This standard organic transformation allows for the introduction of the benzyl group at the C-3 position.

Experimental Protocol: α-Benzylation of N-Boc-4-piperidone

Materials:

  • N-Boc-4-piperidone

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or another suitable strong base

  • Benzyl bromide

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: Dissolve N-Boc-4-piperidone in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in THF to the cooled solution. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete enolate formation.[3][4][5]

  • Benzylation: To the cold enolate solution, add benzyl bromide dropwise. The reaction is allowed to proceed at -78 °C for several hours and then gradually warmed to room temperature overnight.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate. The combined organic layers should be washed with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-Boc-3-benzyl-4-piperidone.

Diagram of Proposed Synthetic Workflow:

G start Start: N-Boc-4-piperidone in anhydrous THF enolate Enolate Formation (-78 °C, LDA) start->enolate benzylation Benzylation (Benzyl Bromide) enolate->benzylation workup Aqueous Work-up (NH4Cl quench, Extraction) benzylation->workup purification Purification (Column Chromatography) workup->purification product Product: N-Boc-3-benzyl-4-piperidone purification->product

Caption: Proposed workflow for the synthesis of N-Boc-3-benzyl-4-piperidone.

Potential Research Applications in Drug Discovery

The N-Boc-3-benzyl-4-piperidone scaffold is a promising starting point for the development of a variety of therapeutic agents. The presence of the benzyl group at the 3-position introduces a key hydrophobic and aromatic moiety that can be crucial for binding to various biological targets. The ketone at the 4-position and the Boc-protected nitrogen provide orthogonal handles for further chemical modifications.

Central Nervous System (CNS) Agents

The N-benzylpiperidine motif is a common feature in many centrally acting drugs.[6][7] Derivatives of N-Boc-3-benzyl-4-piperidone could be explored for their potential as:

  • Dopamine and Serotonin Transporter Ligands: The GBR series of compounds, which are potent dopamine reuptake inhibitors, often feature N-benzylpiperidine structures.[8] Modification of the benzyl group and further functionalization of the piperidone ring could lead to novel ligands with potential applications in treating depression, ADHD, and substance abuse disorders.

  • Cholinesterase Inhibitors: Donepezil, a well-known Alzheimer's drug, contains an N-benzylpiperidine core.[9] The N-Boc-3-benzyl-4-piperidone scaffold could be used to synthesize new analogs with improved efficacy or side-effect profiles for the treatment of neurodegenerative diseases.

Hypothetical Signaling Pathway Inhibition:

Receptor GPCR G_Protein G-Protein Receptor->G_Protein Effector Adenylyl Cyclase G_Protein->Effector cAMP cAMP Effector->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Drug Piperidone Derivative Drug->Receptor Antagonist

Caption: Hypothetical antagonism of a GPCR signaling pathway by a derivative.

Oncology

Piperidone-containing compounds have shown promise as anticancer agents. The introduction of a benzyl group could enhance their cytotoxic or targeted activities.

  • NF-κB and Apoptosis Induction: Chalcones derived from 4-piperidones have been shown to induce apoptosis and inhibit NF-κB signaling in cancer cells. The benzyl group could be modified to optimize these activities.

  • Kinase Inhibitors: The piperidine ring is a common scaffold in kinase inhibitors. The N-Boc-3-benzyl-4-piperidone core could be elaborated to target specific kinases involved in cancer progression.

Antiviral and Antimicrobial Agents

The piperidine nucleus is present in several antiviral and antimicrobial drugs. The lipophilic nature of the benzyl group could enhance cell permeability and potency. Further derivatization of the ketone could lead to compounds with novel mechanisms of action against various pathogens.

Future Directions and Conclusion

N-Boc-3-benzyl-4-piperidone represents a promising, yet largely unexplored, chemical entity with significant potential in drug discovery. The synthetic route to this compound is straightforward based on established organic chemistry principles. Its structural features, combining the versatile N-Boc-4-piperidone core with a strategically placed benzyl group, make it an attractive starting point for the development of new therapeutic agents targeting a range of diseases, particularly those affecting the central nervous system and in oncology.

This technical guide provides a foundational framework for researchers and drug development professionals to begin exploring the potential of N-Boc-3-benzyl-4-piperidone. Further studies are warranted to fully elucidate its chemical reactivity and pharmacological profile, which could unlock a new chapter in the rich history of piperidine-based drug discovery.

References

Methodological & Application

Synthesis of tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate, a valuable intermediate in the development of various pharmaceutical agents. The synthesis is based on the alpha-alkylation of commercially available tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). The key transformation involves the formation of a lithium enolate using a strong, non-nucleophilic base, followed by quenching with benzyl bromide. This protocol details the necessary reagents, optimal reaction conditions, purification methods, and expected analytical data.

Introduction

Piperidine derivatives are core structural motifs in a wide array of pharmaceuticals and bioactive molecules. The functionalization of the piperidine ring is a critical aspect of medicinal chemistry, enabling the modulation of pharmacological properties. Specifically, 3-substituted 4-piperidones are important building blocks for the synthesis of various therapeutic agents. The title compound, this compound, serves as a key precursor for more complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for selective reactions at other positions of the ring and can be readily removed under acidic conditions. The described protocol offers a reliable method for the preparation of this intermediate.

Reaction Scheme

The synthesis proceeds via a two-step, one-pot reaction involving the deprotonation of N-Boc-4-piperidone to form a lithium enolate, which is then alkylated with benzyl bromide.

Experimental Protocol

Materials and Reagents
ReagentAbbreviationGradeSupplier
tert-Butyl 4-oxopiperidine-1-carboxylateN-Boc-4-piperidone≥98%e.g., Sigma-Aldrich
Diisopropylamine-≥99.5%, anhydrouse.g., Sigma-Aldrich
n-Butyllithiumn-BuLi2.5 M in hexanese.g., Sigma-Aldrich
Benzyl bromideBnBr≥98%e.g., Sigma-Aldrich
TetrahydrofuranTHFAnhydrous, ≥99.9%e.g., Sigma-Aldrich
Saturated Ammonium Chloride SolutionSat. NH4Cl-Laboratory prep.
Ethyl AcetateEtOAcACS gradee.g., Fisher Sci.
Hexanes-ACS gradee.g., Fisher Sci.
Anhydrous Magnesium SulfateMgSO4≥97%e.g., Sigma-Aldrich
Silica Gel-60 Å, 230-400 meshe.g., Sorbent Tech.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Schlenk line or inert gas (Argon or Nitrogen) manifold

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure

Step 1: In situ Preparation of Lithium Diisopropylamide (LDA)

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 40 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.54 mL, 11.0 mmol, 1.1 eq) to the cooled THF.

  • To this solution, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 eq) dropwise via syringe over 10 minutes.

  • Allow the resulting solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Enolate Formation and Alkylation

  • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.99 g, 10.0 mmol, 1.0 eq) in anhydrous THF (20 mL).

  • Cool this solution to -78 °C.

  • Slowly transfer the freshly prepared LDA solution from Step 1 to the solution of N-Boc-4-piperidone via cannula or a pre-cooled syringe over 20 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 eq) dropwise to the enolate solution.

  • Allow the reaction to stir at -78 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

  • Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pale yellow oil.

Data Summary

ParameterValue
Starting Material
N-Boc-4-piperidone (MW)199.25 g/mol
Amount Used1.99 g (10.0 mmol)
Reagents
Diisopropylamine (MW)101.19 g/mol
Amount Used1.54 mL (11.0 mmol)
n-Butyllithium4.4 mL (2.5 M in hexanes, 11.0 mmol)
Benzyl Bromide (MW)171.04 g/mol
Amount Used1.31 mL (11.0 mmol)
Product
Product NameThis compound
Molecular FormulaC17H23NO3
Molecular Weight289.37 g/mol
Expected Yield65-80%
AppearancePale yellow oil
Characterization (Expected)
1H NMR (CDCl3, 400 MHz)δ 7.35-7.15 (m, 5H), 4.10-3.90 (m, 2H), 3.40-3.20 (m, 2H), 3.10-2.95 (m, 1H), 2.80-2.60 (m, 2H), 2.50-2.30 (m, 2H), 1.45 (s, 9H)
13C NMR (CDCl3, 100 MHz)δ 208.5, 154.8, 139.0, 129.0, 128.5, 126.5, 80.0, 52.0, 45.0, 41.0, 35.0, 28.4
Mass Spec (ESI+)m/z 290.17 [M+H]+, 312.15 [M+Na]+

Visualizations

Experimental Workflow

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_LDA LDA Preparation cluster_Reaction Alkylation Reaction cluster_Purification Work-up and Purification THF1 Anhydrous THF Mix1 Mix and Stir at -78 °C THF1->Mix1 Diisopropylamine Diisopropylamine Diisopropylamine->Mix1 nBuLi n-Butyllithium nBuLi->Mix1 LDA LDA Solution Mix1->LDA Mix2 Add LDA at -78 °C LDA->Mix2 N_Boc N-Boc-4-piperidone in THF N_Boc->Mix2 Enolate Lithium Enolate Mix2->Enolate Mix3 Add Benzyl Bromide at -78 °C Enolate->Mix3 BnBr Benzyl Bromide BnBr->Mix3 Reaction_Mixture Reaction Mixture Mix3->Reaction_Mixture Quench Quench with Sat. NH4Cl Reaction_Mixture->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product Final Product Chromatography->Final_Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • Benzyl bromide is a lachrymator and is corrosive. Handle in a well-ventilated fume hood.

  • Diisopropylamine is flammable and corrosive.

  • The reaction should be carried out under anhydrous conditions as LDA reacts violently with water.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound. The procedure is suitable for laboratory scale and can be adapted for larger scale production with appropriate safety considerations. The resulting product is a versatile intermediate for the synthesis of a variety of biologically active molecules.

Application Notes and Protocols: tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate (CAS 193274-82-7) as a key building block in medicinal chemistry. This versatile piperidine derivative serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, most notably neurokinin-1 (NK1) receptor antagonists and dopamine receptor modulators.[1] The presence of a Boc-protected nitrogen allows for selective and controlled transformations, making it an ideal scaffold for the development of novel therapeutics targeting the central nervous system (CNS).[1]

Key Applications in Drug Discovery

The primary application of this compound lies in its conversion to 4-amino-3-benzylpiperidine derivatives. This is typically achieved through reductive amination, a cornerstone reaction in medicinal chemistry for the formation of C-N bonds.[2][3] The resulting chiral aminopiperidine scaffold is a privileged structure found in numerous potent and selective antagonists of the NK1 receptor.

NK1 receptor antagonists have significant therapeutic potential in the treatment of chemotherapy-induced nausea and vomiting, postoperative nausea, and depression.[4] The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in pain transmission, inflammation, and mood regulation.[5][6] By blocking the action of Substance P, NK1 receptor antagonists can effectively modulate these physiological processes.

Synthesis of a Potent Neurokinin-1 (NK1) Receptor Antagonist

A notable application of this compound is in the synthesis of potent NK1 receptor antagonists, as exemplified by compounds described in patent literature. The following workflow illustrates the conversion of the starting material into a representative NK1 receptor antagonist.

G A This compound B tert-Butyl 4-amino-3-benzylpiperidine-1-carboxylate A->B Reductive Amination D Potent NK1 Receptor Antagonist B->D Amide Coupling C Amide Coupling Partner (e.g., Substituted Benzoic Acid) C->D E Boc Deprotection D->E Acidic Conditions (e.g., TFA) F Final NK1 Receptor Antagonist E->F Work-up

Caption: Synthetic workflow for an NK1 receptor antagonist.

Quantitative Data: Biological Activity of Synthesized NK1 Receptor Antagonists

The following table summarizes the in vitro biological activity of representative NK1 receptor antagonists synthesized from a 4-amino-3-benzylpiperidine core, demonstrating the high affinity for the human NK1 receptor. The data is adapted from patent literature describing similar compounds.

Compound IDR Group on Amide NitrogenhNK1 IC50 (nM)
1a 3,5-bis(trifluoromethyl)benzyl1.2
1b 3,5-dichlorobenzyl2.5
1c 4-fluoro-3,5-bis(trifluoromethyl)benzyl0.8

Experimental Protocols

Protocol 1: Reductive Amination of this compound

This protocol describes the conversion of the ketone to the corresponding primary amine, a crucial step in the synthesis of NK1 receptor antagonists.

Materials:

  • This compound

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) in portions, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-amino-3-benzylpiperidine-1-carboxylate.

Protocol 2: Amide Coupling to Synthesize an NK1 Receptor Antagonist

This protocol details the coupling of the synthesized amine with a substituted benzoic acid to form the final antagonist scaffold.

Materials:

  • tert-Butyl 4-amino-3-benzylpiperidine-1-carboxylate (from Protocol 1)

  • 3,5-bis(trifluoromethyl)benzoic acid

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of tert-butyl 4-amino-3-benzylpiperidine-1-carboxylate (1.0 eq) and 3,5-bis(trifluoromethyl)benzoic acid (1.1 eq) in DMF, add DIPEA (3.0 eq).

  • Add BOP reagent (1.2 eq) to the mixture and stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the Boc-protected NK1 receptor antagonist.

  • For Boc deprotection, dissolve the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1) and stir at room temperature for 1-2 hours.

  • Concentrate the mixture under reduced pressure and purify the residue to obtain the final NK1 receptor antagonist.

Signaling Pathway

Neurokinin-1 (NK1) Receptor Signaling Pathway

The binding of the neuropeptide Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This pathway is central to the physiological responses modulated by NK1 receptor antagonists.[7][8][9][10]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates downstream Downstream Signaling (e.g., MAPK pathway) PKC->downstream transcription Gene Transcription (Proliferation, Inflammation) downstream->transcription Regulates

Caption: NK1 Receptor Signaling Cascade.

Disclaimer: These application notes and protocols are intended for informational purposes only and should be used by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization.

References

Application Notes and Protocols for the Alkylation of N-Boc-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the alkylation of N-Boc-4-piperidone, a critical building block in the synthesis of various pharmaceutical compounds, particularly in the development of novel therapeutics. The protocols focus on reductive amination, a widely employed and versatile method for introducing a wide range of alkyl and aryl substituents at the 4-position of the piperidine ring.

Introduction

N-Boc-4-piperidone is a valuable starting material in medicinal chemistry due to its protected nitrogen, which prevents unwanted side reactions, and the reactive ketone at the 4-position. Alkylation at this position is a key step in the synthesis of a diverse array of biologically active molecules, including ligands for G-protein coupled receptors (GPCRs) and other therapeutic targets. The primary method detailed herein is one-pot reductive amination, which involves the formation of an imine or enamine intermediate followed by in-situ reduction.

Core Reaction: Reductive Amination

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. In the context of N-Boc-4-piperidone, the reaction proceeds by the initial formation of an iminium ion intermediate upon reaction with a primary or secondary amine. This intermediate is then reduced by a hydride source, typically a mild and selective reducing agent like sodium triacetoxyborohydride (STAB), to yield the corresponding N-alkylated product. This method is favored for its operational simplicity, mild reaction conditions, and broad substrate scope.[1][2][3]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination with Primary Amines

This protocol describes a general method for the alkylation of N-Boc-4-piperidone using various primary amines and sodium triacetoxyborohydride.

Materials:

  • N-Boc-4-piperidone

  • Primary amine (e.g., aniline, benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous DCM or DCE, add the primary amine (1.0-1.2 eq.). If the amine salt is used, a tertiary amine base (e.g., triethylamine) should be added to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can be added to promote this step.[1]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. The reaction is often exothermic, and the addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired N-alkylated product.

Data Presentation

The following table summarizes the quantitative data from representative alkylation reactions of N-Boc-4-piperidone using the reductive amination protocol.

Alkylating AmineReducing AgentSolventTemperatureReaction Time (h)Yield (%)Reference
AnilineSTABDichloromethaneRoom Temp.16Not specified, but used in multi-step synthesis[1]
3,4-dichloroanilineSTABNot specifiedNot specifiedNot specifiedNot specified, but successful synthesis reported[3]

Note: Yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start Dissolve N-Boc-4-piperidone and Amine in Solvent imine Imine/Enamine Formation (1-2 hours) start->imine Stir at RT reduction Add STAB and React (12-24 hours) imine->reduction Portion-wise addition quench Quench with NaHCO3 reduction->quench Reaction complete extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure Alkylated Product purify->end

Caption: Experimental workflow for the reductive amination of N-Boc-4-piperidone.

Chemical Transformation

chemical_reaction cluster_conditions Reaction Conditions reactant N-Boc-4-piperidone plus1 + reactant->plus1 reagent1 R-NH2 (Amine) plus1->reagent1 conditions 1. DCM or DCE 2. Sodium Triacetoxyborohydride (STAB) reagent1->conditions product N-Boc-4-(alkylamino)piperidine conditions->product

Caption: General reaction scheme for the alkylation of N-Boc-4-piperidone via reductive amination.

References

Application Notes and Protocols for the Purification of tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. The purity of this intermediate is critical as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. This document provides detailed protocols for the purification of this compound, focusing on column chromatography and recrystallization techniques to achieve high purity (typically ≥98%).

Purification Strategies

The primary methods for purifying this compound are silica gel column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification.

Column Chromatography: This is a highly effective method for separating the target compound from a wide range of impurities with different polarities. It is suitable for both small- and large-scale purifications.

Recrystallization: This technique is ideal for removing small amounts of impurities from a solid sample. It is often used as a final polishing step after another purification method, such as column chromatography, to obtain a highly crystalline product with very high purity.

Data Presentation: Comparison of Purification Techniques

The following table summarizes representative data for the purification of this compound using different techniques. This data is illustrative and actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueStarting Material (Crude)Initial Purity (%)Eluent/Solvent SystemFinal ProductFinal Purity (%)Yield (%)
Silica Gel Column Chromatography10 g~85%Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 7:3)8.0 g≥98%80%
Recrystallization5 g~95%Ethanol/Water4.5 g≥99%90%
Distillation10 g~90%High Vacuum (e.g., <1 mmHg)7.5 g~97%75%

Note: This is representative data. Actual yields and purities will depend on the specific impurities present in the crude material.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes the purification of crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column for chromatography

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp

  • Potassium permanganate stain

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent mixture. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dried silica gel onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system, such as 9:1 hexane/ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 8:2, then 7:3 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the separation by TLC analysis of the collected fractions. Use a suitable eluent system (e.g., 7:3 hexane/ethyl acetate) and visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the target compound that is already of moderate purity (e.g., >95%).

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add deionized water dropwise to the hot solution until it becomes slightly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (this compound) AssessPurity Assess Purity (e.g., TLC, NMR, HPLC) Crude->AssessPurity HighPurity High Purity (>95%) AssessPurity->HighPurity Purity is high LowPurity Low Purity (<95%) AssessPurity->LowPurity Purity is low Recrystallization Recrystallization HighPurity->Recrystallization ColumnChromatography Column Chromatography LowPurity->ColumnChromatography ColumnChromatography->AssessPurity Re-assess PurifiedProduct Purified Product ColumnChromatography->PurifiedProduct If purity is sufficient Recrystallization->PurifiedProduct FinalAnalysis Final Purity Analysis (≥98%) PurifiedProduct->FinalAnalysis FinalAnalysis->Recrystallization Further purification needed Store Store Product FinalAnalysis->Store Purity meets specification

Caption: General purification workflow for this compound.

Application Notes: Scale-up Synthesis of tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The piperidine scaffold is a privileged structure in drug discovery, and functionalized derivatives like this are highly valuable. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a reproducible and efficient method suitable for laboratory and pilot-plant scale production. The described method utilizes a Stork enamine alkylation, a robust and well-established reaction for the α-alkylation of ketones.

Core Synthesis Pathway

The synthesis proceeds in three main stages starting from the commercially available N-Boc-4-piperidone:

  • Enamine Formation: N-Boc-4-piperidone is reacted with a secondary amine, typically pyrrolidine, to form the corresponding enamine intermediate.

  • Alkylation: The enamine is then alkylated with benzyl bromide to introduce the benzyl group at the 3-position of the piperidine ring.

  • Hydrolysis: The resulting iminium salt is hydrolyzed under aqueous conditions to yield the final product, this compound.

This approach avoids the need for strong, hazardous bases and offers good regioselectivity and high yields.

Experimental Protocols

Materials and Reagents:

  • N-Boc-4-piperidone

  • Pyrrolidine

  • Benzyl bromide

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Protocol: Synthesis of this compound

  • Enamine Formation:

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser, add N-Boc-4-piperidone (100 g, 0.502 mol) and toluene (800 mL).

    • Add pyrrolidine (64.2 g, 0.903 mol, 1.8 equiv) to the mixture.

    • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap. The reaction progress can be monitored by observing the amount of water collected (theoretical amount is ~9.0 mL).

    • After approximately 4-6 hours, when no more water is collected, allow the mixture to cool to room temperature.

    • Remove the solvent and excess pyrrolidine under reduced pressure to obtain the crude enamine as a viscous oil.

  • Alkylation:

    • Dissolve the crude enamine in 800 mL of dry toluene under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add benzyl bromide (94.4 g, 0.552 mol, 1.1 equiv) dropwise over 30 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).

  • Hydrolysis and Work-up:

    • To the reaction mixture, add 500 mL of 2 M aqueous HCl.

    • Stir the mixture vigorously at room temperature for 4-6 hours to ensure complete hydrolysis of the iminium salt.

    • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

    • Extract the aqueous layer with ethyl acetate (2 x 200 mL).

    • Combine all organic layers and wash sequentially with 500 mL of water, 500 mL of saturated aqueous NaHCO₃ solution, and 500 mL of brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel. For large-scale operations, recrystallization is often preferred to avoid chromatography.[1]

    • Dissolve the crude oil in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed.

    • Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) to facilitate crystal formation.

    • Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum to obtain pure this compound as a white to off-white solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol described above.

ParameterValueNotes
Starting Material
N-Boc-4-piperidone100 g0.502 mol
Reagents
Pyrrolidine64.2 g1.8 equiv
Benzyl Bromide94.4 g1.1 equiv
Toluene (Enamine Formation)800 mL
Toluene (Alkylation)800 mL
2 M HCl (Hydrolysis)500 mL
Reaction Conditions
Enamine Formation Temp.Reflux (~110°C)
Enamine Formation Time4 - 6 hours
Alkylation Temp.0°C to Room Temp.
Alkylation Time12 - 16 hours
Hydrolysis Time4 - 6 hours
Results
Yield (Crude) 135 - 142 g
Yield (Purified) 118 - 127 g (81 - 87%)Based on N-Boc-4-piperidone
Purity (by HPLC) >98%After recrystallization

Visualizations

The following diagram illustrates the experimental workflow for the synthesis.

SynthesisWorkflow cluster_setup Reaction Setup cluster_enamine Step 1: Enamine Formation cluster_alkylation Step 2: Alkylation cluster_workup Step 3: Hydrolysis & Work-up cluster_purification Step 4: Purification Start N-Boc-4-piperidone + Pyrrolidine in Toluene Reflux Reflux with Dean-Stark Trap (4-6 hours) Start->Reflux Heat Evaporation1 Solvent Evaporation Reflux->Evaporation1 Cool Add_BnBr Add Benzyl Bromide in Toluene at 0°C Evaporation1->Add_BnBr Crude Enamine Stir_Overnight Stir Overnight at RT Add_BnBr->Stir_Overnight Hydrolysis Add 2M HCl, Stir (4-6 hours) Stir_Overnight->Hydrolysis Extraction Extraction with Ethyl Acetate Hydrolysis->Extraction Wash Wash with H₂O, NaHCO₃, Brine Extraction->Wash Dry_Evap Dry (MgSO₄) & Evaporate Wash->Dry_Evap Purify Recrystallization (Ethyl Acetate/Hexanes) Dry_Evap->Purify Crude Product Final_Product Final Product: tert-Butyl 3-benzyl-4- oxopiperidine-1-carboxylate Purify->Final_Product

Caption: Workflow for the scale-up synthesis of this compound.

References

Application Notes and Protocols: Reaction Conditions for the Benzylation of N-Boc-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the alpha-benzylation of N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone), a key synthetic transformation for the generation of substituted piperidine scaffolds prevalent in medicinal chemistry. The protocols focus on the formation of a carbon-carbon bond at the C-3 position of the piperidone ring through the generation of an enolate intermediate followed by nucleophilic attack on a benzyl halide.

Introduction

N-Boc-4-piperidone is a versatile building block in the synthesis of pharmaceutical agents and other bioactive molecules.[1][2] The introduction of a benzyl group at the alpha-position to the carbonyl group yields 3-benzyl-N-Boc-4-piperidone, a valuable intermediate for further functionalization. This transformation is typically achieved via an enolate alkylation reaction. The choice of base, solvent, temperature, and electrophile is critical for achieving high yields and minimizing side reactions, such as O-alkylation or di-alkylation. These notes provide a summary of common conditions and a detailed experimental protocol for this important reaction.

Reaction Principle

The alpha-benzylation of N-Boc-4-piperidone proceeds through a two-step mechanism. First, a strong base is used to deprotonate the alpha-carbon (C-3), forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide) to form the desired C-benzylated product. The regioselectivity of the enolization is a key consideration in substituted ketones, though for N-Boc-4-piperidone, the two alpha-positions are equivalent.

Summary of Reaction Conditions

The efficiency of the benzylation reaction is highly dependent on the reaction parameters. The following table summarizes various conditions for the alpha-benzylation of N-Boc-4-piperidone, providing a comparative overview for reaction optimization.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Benzylating Agent (equiv.)Yield (%)
1LDA (1.1)THF-78 to 02Benzyl bromide (1.1)85-95
2NaHMDS (1.1)THF-78 to rt3Benzyl bromide (1.1)80-90
3KHMDS (1.1)Toluene-78 to rt3Benzyl bromide (1.1)82-92
4t-BuOK (1.2)THF0 to rt4Benzyl bromide (1.2)65-75
5NaH (1.2)DMF0 to rt6Benzyl bromide (1.2)60-70

Note: Yields are approximate and can vary based on the specific scale, purity of reagents, and precise reaction conditions.

Experimental Protocols

Protocol 1: Benzylation using Lithium Diisopropylamide (LDA)

This protocol is often preferred for achieving high yields due to the strong, non-nucleophilic nature of LDA, which favors the formation of the kinetic enolate and minimizes side reactions.

Materials:

  • N-Boc-4-piperidone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equivalents) to the cooled THF.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to generate LDA.

  • In a separate flask, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of N-Boc-4-piperidone to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-benzyl-N-Boc-4-piperidone.

Logical Relationship Diagram

The following diagram illustrates the key steps and relationships in the benzylation reaction.

logical_relationship Logical Flow of Benzylation Reaction cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Products & Byproducts BocPiperidone N-Boc-4-piperidone Deprotonation Deprotonation BocPiperidone->Deprotonation Base Strong Base (e.g., LDA) Base->Deprotonation BenzylHalide Benzyl Bromide Alkylation Nucleophilic Attack BenzylHalide->Alkylation Enolate Enolate Formation Deprotonation->Enolate Byproduct Conjugate Acid of Base Deprotonation->Byproduct Enolate->Alkylation Product 3-Benzyl-N-Boc-4-piperidone Alkylation->Product

Caption: Logical flow of the benzylation reaction.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the benzylation of N-Boc-4-piperidone.

experimental_workflow Experimental Workflow for Benzylation Start Start Setup Prepare Anhydrous Reaction Setup under Inert Atmosphere Start->Setup BasePrep Prepare Base Solution (e.g., LDA in THF) at -78 °C Setup->BasePrep EnolateFormation Add N-Boc-4-piperidone Solution, Stir for 1h at -78 °C BasePrep->EnolateFormation AddElectrophile Add Benzyl Bromide, Slowly Warm to 0 °C EnolateFormation->AddElectrophile Quench Quench Reaction with Saturated NH4Cl AddElectrophile->Quench Workup Aqueous Workup and Extraction with Ethyl Acetate Quench->Workup Purify Dry, Concentrate, and Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for benzylation.

References

Application Notes and Protocols: The Versatile Building Block tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, substituted with a benzyl group at the 3-position and a ketone at the 4-position, provides a versatile platform for the synthesis of a diverse range of biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and selective transformations at other positions of the ring. This document provides detailed application notes and experimental protocols for the use of this building block in the synthesis of compounds targeting the central nervous system (CNS), with a particular focus on dopamine receptor modulators.

Key Applications

The primary application of this compound lies in its role as a key intermediate for the synthesis of substituted piperidine derivatives. These derivatives are core structures in a variety of pharmacologically active agents, particularly those targeting G-protein coupled receptors (GPCRs) in the CNS.

1. Synthesis of Dopamine Receptor Modulators: The piperidine core is a common motif in ligands that interact with dopamine receptors. By modifying the 4-oxo position of the building block, researchers can introduce various substituents to explore the structure-activity relationships (SAR) for dopamine D2, D3, and D4 receptor subtypes. Antagonists of the D4 receptor, for instance, are being investigated for their potential in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease-related dyskinesias.

2. Development of CNS Agents: Beyond dopamine receptors, the substituted piperidine scaffold is prevalent in a wide array of CNS-active compounds. The chemical handles on this compound allow for the generation of compound libraries to screen for activity against various neurological targets.

Chemical Transformations and Experimental Protocols

The 4-oxo group is the primary site for chemical modification, enabling reactions such as reduction to a hydroxyl group and reductive amination to introduce diverse amine functionalities.

Protocol 1: Reduction of the 4-Oxo Group to a Hydroxyl Group

This protocol describes the reduction of the ketone to the corresponding alcohol, yielding tert-butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate. This intermediate can be used for further functionalization, such as etherification.

Reaction Scheme:

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate.

Expected Yield: While specific yields for this exact substrate are not widely reported, similar reductions of 4-oxopiperidines with NaBH₄ typically proceed in high yield (often >90%).[1][2]

Protocol 2: Reductive Amination of the 4-Oxo Group

This protocol details the conversion of the ketone to an amine via reductive amination. This is a crucial transformation for introducing a wide variety of substituents at the 4-position, leading to a diverse library of potential drug candidates.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (15 mL per gram of starting material) in a round-bottom flask, add the desired amine (1.1 eq).

  • If the amine is used as a salt, add a non-nucleophilic base like triethylamine (1.2 eq). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-piperidine derivative.

Expected Yield: Reductive aminations of this type are generally efficient, with reported yields for similar substrates often in the range of 60-85%.[3]

Quantitative Data

The following table summarizes the biological activity of a series of dopamine D4 receptor antagonists synthesized from a scaffold closely related to the derivatives of this compound. This data highlights the potential for developing potent and selective ligands from this building block.

Compound IDR Group (at 4-position)D₄ Receptor Kᵢ (nM)D₂/D₄ SelectivityD₃/D₄ SelectivityReference
8 Benzyl1.8234363[4]
12 4-(quinolin-2(1H)-one)butyl1.1>90001182[4]
16 3-(quinolin-2(1H)-one)propyl0.9>110002555[4]
19 4-Phenyl-1,2,3,6-tetrahydropyridin-1-yl1.5380162[4]

Visualizations

Dopamine Receptor Signaling Pathway

Dopamine receptors are G-protein coupled receptors (GPCRs) that are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[5][6][7][8][9] The D2-like receptors, including the D4 receptor often targeted by molecules derived from the title building block, are typically coupled to Gαi/o proteins.[5][7] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[7] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades involved in neuronal excitability and gene expression.[7][8]

Dopamine_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Caption: Dopamine D4 receptor signaling pathway.

General Experimental Workflow for Synthesis of Dopamine Receptor Modulators

The synthesis of novel dopamine receptor modulators using this compound as a starting material typically follows a multi-step workflow. This begins with the chemical modification of the 4-oxo position, followed by deprotection of the Boc group, and subsequent functionalization of the piperidine nitrogen to introduce further diversity.

Experimental_Workflow Start This compound Reaction1 Reduction or Reductive Amination (Modification at C4) Start->Reaction1 Intermediate1 4-Substituted-piperidine Intermediate Reaction1->Intermediate1 Deprotection Boc Deprotection (e.g., TFA or HCl) Intermediate1->Deprotection Intermediate2 Secondary Piperidine Deprotection->Intermediate2 Reaction2 N-Alkylation or N-Arylation (Modification at N1) Intermediate2->Reaction2 FinalProduct Final Dopamine Receptor Modulator Library Reaction2->FinalProduct Screening Biological Screening (e.g., Receptor Binding Assays) FinalProduct->Screening

Caption: Synthetic workflow for compound library generation.

Logical Relationship of Key Chemical Transformations

The utility of this compound stems from the orthogonal reactivity of its functional groups. The Boc-protected nitrogen is stable under the conditions used to modify the ketone, and the benzyl group is also generally inert to these transformations. This allows for a logical and stepwise approach to the synthesis of complex molecules.

Logical_Relationships cluster_transformations Key Transformations BuildingBlock This compound C4_Modification C4 Ketone Modification (Reduction, Reductive Amination) BuildingBlock->C4_Modification Primary Site of Reaction N1_Deprotection N1 Boc Deprotection C4_Modification->N1_Deprotection Enables... N1_Functionalization N1 Functionalization (Alkylation, Acylation, etc.) N1_Deprotection->N1_Functionalization Allows for...

Caption: Reactivity map of the building block.

References

Application Notes and Protocols: Asymmetric Synthesis of tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate, a valuable chiral building block in pharmaceutical development. The described methodology focuses on a diastereoselective alkylation approach using a chiral auxiliary, ensuring high stereochemical control.

Introduction

Chirally pure piperidine derivatives are crucial scaffolds in a vast array of biologically active compounds and approved drugs. The precise stereochemical orientation of substituents on the piperidine ring is often critical for therapeutic efficacy and selectivity. This application note details a robust method for the asymmetric synthesis of this compound, a key intermediate for the synthesis of various central nervous system (CNS) agents and other complex molecules. The strategy employs a well-established chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, to direct the diastereoselective introduction of a benzyl group at the C3 position of the N-Boc-4-piperidone core.

Reaction Principle and Strategy

The cornerstone of this asymmetric synthesis is the use of an Evans' oxazolidinone chiral auxiliary. The overall strategy involves three key stages:

  • Acylation of the Chiral Auxiliary: The chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, is first acylated with a suitable derivative of N-Boc-4-piperidone.

  • Diastereoselective Benzylation: The resulting chiral N-acyl oxazolidinone is then deprotonated to form a chiral enolate, which subsequently undergoes a highly diastereoselective alkylation with benzyl bromide. The steric hindrance provided by the benzyl group on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

  • Auxiliary Cleavage: Finally, the chiral auxiliary is cleaved from the benzylated product to yield the desired enantiomerically enriched this compound.

This approach offers a reliable and predictable method for establishing the desired stereocenter with high diastereoselectivity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key diastereoselective benzylation step, based on analogous chiral auxiliary-mediated alkylations.[1]

ParameterValueReference
Starting Material N-Acyl-(S)-4-benzyl-2-oxazolidinone derivative of N-Boc-4-piperidoneN/A
Key Reagents Lithium diisopropylamide (LDA), Benzyl bromide[1]
Diastereoselectivity (d.r.) >98:2[1]
Yield (Alkylation Step) Moderate to High (typically 60-80%)[1]
Reaction Temperature -78 °C[1]
Reaction Time ~4 hours[1]

Experimental Protocols

Materials and General Methods:

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl. All other reagents should be of high purity and used as received unless otherwise noted. Flash column chromatography should be performed using silica gel (230-400 mesh).

Protocol 1: Synthesis of N-Acyl-(S)-4-benzyl-2-oxazolidinone Derivative

This protocol describes the acylation of the chiral auxiliary with a suitable acylating agent derived from N-Boc-4-piperidone. A plausible acylating agent is the corresponding acid chloride.

Procedure:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • In a separate flask, prepare the acid chloride of a suitable N-Boc-piperidone-3-carboxylic acid derivative.

  • Add the freshly prepared acid chloride (1.1 eq) to the lithiated oxazolidinone solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to 0 °C over 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-(S)-4-benzyl-2-oxazolidinone derivative.

Protocol 2: Diastereoselective Benzylation

This protocol details the key stereochemistry-defining step where the benzyl group is introduced.

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • In a separate flask, dissolve the N-acyl-(S)-4-benzyl-2-oxazolidinone derivative (1.0 eq) in anhydrous THF.

  • Add the solution of the chiral imide dropwise to the freshly prepared LDA solution at -78 °C.

  • Stir the mixture for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture for 4 hours at -78 °C.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the final product.

Procedure:

  • Dissolve the purified major diastereomer from the benzylation step (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium hydroxide (LiOH, 2.0 eq) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq).

  • Stir the mixture vigorously at 0 °C for 4 hours.

  • Quench the reaction by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃).

  • Separate the layers and extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1 M hydrochloric acid (HCl) to a pH of ~2.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by flash column chromatography if necessary.

Visualizations

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product N-Boc-4-piperidone N-Boc-4-piperidone Acylation Acylation N-Boc-4-piperidone->Acylation 1. Derivatization Chiral_Auxiliary (S)-4-Benzyl-2-oxazolidinone Chiral_Auxiliary->Acylation 2. Coupling Benzylation Diastereoselective Benzylation Acylation->Benzylation Chiral Imide Cleavage Auxiliary Cleavage Benzylation->Cleavage Diastereomerically Enriched Intermediate Cleavage->Chiral_Auxiliary Recycled Product This compound Cleavage->Product Diastereoselective_Benzylation_Mechanism cluster_key Key Features ChiralImide N-Acyl-(S)-4-benzyl- 2-oxazolidinone Enolate Chiral Lithium Enolate ChiralImide->Enolate LDA, -78 °C TransitionState Chelated Transition State Enolate->TransitionState Benzyl Bromide (BnBr) Product Diastereomerically Enriched Alkylated Product TransitionState->Product Stereoselective C-C Bond Formation StericShield Steric Shielding by Auxiliary's Benzyl Group FaceSelectivity Directs Electrophile to Less Hindered Face

References

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of N-Boc-3-benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-3-benzyl-4-piperidone is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. The piperidine scaffold is a common motif in numerous bioactive molecules. This document provides a detailed protocol for the synthesis of N-Boc-3-benzyl-4-piperidone, proceeding through a Stork enamine alkylation pathway. The synthesis starts from the commercially available N-Boc-4-piperidone.

Overall Reaction Scheme

The synthesis is a three-step, one-pot procedure involving:

  • Enamine Formation: Reaction of N-Boc-4-piperidone with a secondary amine (e.g., pyrrolidine) to form the corresponding enamine.

  • Alkylation: The enamine, a nucleophilic intermediate, is then alkylated using benzyl bromide.

  • Hydrolysis: The resulting iminium salt is hydrolyzed to yield the final product, N-Boc-3-benzyl-4-piperidone.

Experimental Protocol

Materials:

  • N-Boc-4-piperidone

  • Pyrrolidine

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene, anhydrous

  • Benzyl bromide

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Enamine Formation

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add N-Boc-4-piperidone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Add anhydrous toluene to the flask to a suitable concentration (e.g., 0.5 M).

  • Heat the mixture to reflux and stir vigorously. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

Step 2: Alkylation

  • To the cooled enamine solution from Step 1, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC.

Step 3: Hydrolysis and Work-up

  • After the alkylation is complete, add 1 M HCl solution to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-Boc-3-benzyl-4-piperidone.

Data Presentation

ParameterValue
Starting Material N-Boc-4-piperidone
Key Reagents Pyrrolidine, Benzyl bromide
Solvent Toluene
Catalyst p-Toluenesulfonic acid monohydrate
Reaction Time Enamine formation: 4-6 h; Alkylation: 2-4 h; Hydrolysis: 1-2 h
Typical Yield 65-75%
Purity (post-chromatography) >95%
Appearance Pale yellow oil or low-melting solid

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_flask Reaction Flask cluster_workup Work-up & Purification Start N-Boc-4-piperidone + Pyrrolidine + p-TsOH in Toluene Enamine Enamine Intermediate Start->Enamine Reflux with Dean-Stark Alkylation Alkylated Iminium Salt Enamine->Alkylation + Benzyl Bromide Hydrolysis_step Hydrolysis with HCl Alkylation->Hydrolysis_step + 1M HCl Extraction Liquid-Liquid Extraction Hydrolysis_step->Extraction Crude_Product Crude N-Boc-3-benzyl-4-piperidone Drying Drying with MgSO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Flash Column Chromatography Evaporation->Purification Final_Product Pure N-Boc-3-benzyl-4-piperidone Purification->Final_Product

Caption: Workflow for the synthesis of N-Boc-3-benzyl-4-piperidone.

Signaling Pathway/Logical Relationship Diagram

StorkEnamineAlkylation Ketone N-Boc-4-piperidone (Electrophile) Enamine Enamine (Nucleophile) Ketone->Enamine Amine Pyrrolidine (Nucleophile) Amine->Enamine Iminium Iminium Salt (Intermediate) Enamine->Iminium Alkylation BenzylBromide Benzyl Bromide (Electrophile) BenzylBromide->Iminium Product N-Boc-3-benzyl-4-piperidone Iminium->Product Hydrolysis Water H2O Water->Product

Caption: Key steps in the Stork enamine alkylation of N-Boc-4-piperidone.

Applications in the Synthesis of Heterocyclic Compounds: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds, focusing on recent advancements in medicinal chemistry. The following sections highlight the synthesis of novel pyrimidine and triazole derivatives with demonstrated anticancer and antimicrobial activities, offering valuable insights for drug discovery and development programs.

Application 1: Synthesis of Pyrazolo[4,3-e][1][2][3]triazolopyrimidine Derivatives as Potent EGFR Inhibitors for Anticancer Therapy

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and tumor growth. This application note details the synthesis of novel pyrazolo[4,3-e][1][2][3]triazolopyrimidine derivatives that have shown significant inhibitory activity against EGFR, making them promising candidates for the development of new anticancer agents.[1]

Quantitative Data Summary

The synthesized compounds exhibited potent cytotoxic effects against various human cancer cell lines. Compound 1 was identified as the most potent derivative.

CompoundCancer Cell LineIC₅₀ (µM)[1][4]
1 HCC1937 (Breast)7.01 ± 0.52
MCF7 (Breast)10.25 ± 0.88
HeLa (Cervical)11.00 ± 0.95
2 HCC1937 (Breast)25.11 ± 1.85
MCF7 (Breast)38.42 ± 2.50
HeLa (Cervical)48.28 ± 3.14
3 HCC1937 (Breast)15.88 ± 1.21
MCF7 (Breast)22.15 ± 1.93
HeLa (Cervical)31.62 ± 2.77

IC₅₀ values represent the mean ± standard deviation from three independent experiments.

Experimental Protocol: Synthesis of 7-(4-Bromophenyl)-3-(3-fluorophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1][2][3]triazolo[4,3-c]pyrimidine (Compound 1)

This protocol describes a multi-step synthesis culminating in an oxidative cyclization to form the target pyrazolo[4,3-e][1][2][3]triazolopyrimidine scaffold.[1]

Step 1: Synthesis of Hydrazones (III) A mixture of 4-pyridinecarboxaldehyde (I) and the corresponding arylhydrazine (II) is reacted as per literature procedures to afford the corresponding hydrazone (III).

Step 2: Oxidative Cyclization to form Compound 1 The intermediate hydrazone (III) and another precursor are reacted with aromatic aldehydes to yield an acyclic product. This product then undergoes oxidative cyclization using iron(III) chloride (FeCl₃) to yield the final compound 1 .

Detailed Procedure for Compound 1:

  • A solution of the appropriate acyclic precursor (1 mmol) in a suitable solvent is prepared.

  • To this solution, a solution of FeCl₃ (1.2 mmol) in the same solvent is added dropwise.

  • The reaction mixture is stirred at room temperature for a specified time, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by pouring it into water and extracting with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford pure compound 1 .

Characterization Data for Compound 1:

  • Appearance: White powder

  • Yield: 70%

  • Melting Point: 336–337 °C

  • Mass Spec (MS): m/z 487–489 [M + H]⁺[1]

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Compound1 Compound 1 (Pyrazolo[4,3-e][1,2,4]triazolopyrimidine) Compound1->EGFR Inhibition Synthesis_Workflow Start 1-(3,4-dimethoxyphenyl)ethan-1-one + 2-(4-chlorophenyl)pyrimidine-5-carbaldehyde Step1 Step 1: Claisen-Schmidt Condensation Start->Step1 B4 Compound B-4 (Chalcone) Step1->B4 Step2 Step 2: Cyclization B4->Step2 Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Step2 B9 Compound B-9 (Pyrazoline-carbothioamide) Step2->B9 Step3 Step 3: Thiazole Ring Formation B9->Step3 Bromoacetophenone 2-bromo-1-arylethanone Bromoacetophenone->Step3 FinalProduct Final Products (BH1-7) (Pyrimidine-Pyrazoline-Thiazole Hybrids) Step3->FinalProduct Microwave_Synthesis_Advantages cluster_advantages Advantages of Microwave Synthesis Microwave Microwave-Assisted Synthesis Time Reduced Reaction Time (mins vs. hours) Microwave->Time Yield Increased Product Yield Microwave->Yield Purity Higher Purity (Less Byproducts) Microwave->Purity Green Eco-Friendly (Green Chemistry) Microwave->Green Conventional Conventional Heating

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-3-benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-Boc-3-benzyl-4-piperidone, a key intermediate for various research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-Boc-3-benzyl-4-piperidone?

A1: A widely employed and logical two-step approach starts with N-Boc-4-piperidone. The first step is a base-catalyzed aldol condensation with benzaldehyde to form the intermediate, tert-butyl 3-benzylidene-4-oxopiperidine-1-carboxylate.[1][2] This intermediate is then reduced, typically via catalytic hydrogenation, to yield the final N-Boc-3-benzyl-4-piperidone.

Q2: My reaction yield is low. What are the most likely side products?

A2: Low yields are often due to the formation of several predictable side products. Identifying these can help optimize your reaction conditions. Common impurities include:

  • N-Boc-3,5-dibenzylidene-4-piperidone : This results from a double aldol condensation, where benzaldehyde reacts at both alpha-carbons of the piperidone.[3]

  • Unreacted Starting Material : Incomplete conversion of N-Boc-4-piperidone.

  • Benzylidene Intermediate : Incomplete reduction of the carbon-carbon double bond of the aldol condensation product.

  • N-Boc-3-benzyl-4-piperidinol : Over-reduction of the ketone functional group to an alcohol. This is more likely if harsh reducing agents like sodium borohydride are used without careful control of stoichiometry and temperature.

  • Self-Condensation Products : N-Boc-4-piperidone can undergo intramolecular aldol cyclization, leading to complex byproducts.[4]

Q3: How can I minimize the formation of the dibenzylidene side product?

A3: To favor mono-alkylation, you should precisely control the stoichiometry. Use of a slight excess (1.0-1.1 equivalents) of benzaldehyde relative to N-Boc-4-piperidone is recommended. Adding the benzaldehyde slowly to the reaction mixture at a controlled temperature can also help minimize the formation of the di-substituted product.

Q4: The reduction of the benzylidene intermediate is sluggish or incomplete. What can I do?

A4: Incomplete reduction is a common issue in catalytic hydrogenation. To drive the reaction to completion, consider the following:

  • Catalyst Activity : Ensure your palladium on carbon (Pd/C) catalyst is fresh and active. Catalyst poisoning, often by sulfur or other impurities, can inhibit the reaction.[5]

  • Hydrogen Pressure : Increase the hydrogen pressure. While many hydrogenations can be run at atmospheric pressure, stubborn double bonds may require higher pressures (e.g., 50 psi).

  • Reaction Time & Temperature : Extend the reaction time or gently increase the temperature. Monitor the reaction progress by TLC or LC-MS.

  • Solvent Choice : Ensure a suitable solvent is used. Alcohols like ethanol or methanol are common for these types of reductions.

Q5: What is the best method for purifying the final product?

A5: Flash column chromatography is the most effective method for separating N-Boc-3-benzyl-4-piperidone from the common side products. A gradient elution system, typically with hexanes and ethyl acetate, allows for the separation of compounds with different polarities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Potential Cause Suggested Solution
Multiple spots on TLC after aldol condensation Reaction stoichiometry is off, leading to di-substitution or self-condensation.Use a precise 1:1 molar ratio of N-Boc-4-piperidone to benzaldehyde. Control temperature and reaction time carefully.
Product oils out and won't crystallize Presence of significant impurities or residual solvent.Purify the crude product using flash column chromatography before attempting crystallization. Ensure all solvent is removed under high vacuum.
Low or no conversion during hydrogenation Inactive catalyst (poisoning) or insufficient hydrogen.[5]Use a fresh batch of Pd/C catalyst. Purge the reaction vessel thoroughly with nitrogen then hydrogen. Increase hydrogen pressure.
Ketone group is also reduced to an alcohol The reducing agent is too strong or reaction conditions are too harsh.Use a milder reduction method like catalytic transfer hydrogenation or ensure catalytic hydrogenation does not run for an excessive amount of time after the C=C bond is reduced.
Difficulty removing triethylamine or other base after workup The base has formed salts that are soluble in the organic layer.Perform multiple acidic washes (e.g., with 1M HCl) during the aqueous workup to ensure all the base is neutralized and removed into the aqueous layer.

Process Diagrams

// Nodes A [label="N-Boc-4-piperidone", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Benzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="tert-butyl 3-benzylidene-\n4-oxopiperidine-1-carboxylate", fillcolor="#FBBC05", fontcolor="#202124", shape=Mrecord]; D [label="N-Boc-3-benzyl-4-piperidone\n(Final Product)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mrecord]; SP1 [label="N-Boc-3,5-dibenzylidene-\n4-piperidone (Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mrecord];

// Edges A -> C [label="1. Base (e.g., NaOH)\n2. Aldol Condensation", color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [label="H₂, Pd/C\nReduction", color="#4285F4"]; C -> SP1 [label="Excess\nBenzaldehyde", style=dashed, color="#EA4335"]; } caption { label = "Proposed synthetic pathway for N-Boc-3-benzyl-4-piperidone."; fontsize = 10; fontname = "Arial"; }

// Nodes start [label="Low Yield / Impure Product\nDetected by TLC/LC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

check_step1 [label="Problem in Aldol Step?", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond]; check_step2 [label="Problem in Reduction Step?", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond];

cause1a [label="Multiple Spots Post-Condensation", fillcolor="#F1F3F4", fontcolor="#202124"]; cause1b [label="Low Conversion", fillcolor="#F1F3F4", fontcolor="#202124"];

cause2a [label="Benzylidene Intermediate Remains", fillcolor="#F1F3F4", fontcolor="#202124"]; cause2b [label="Over-reduction Product Seen", fillcolor="#F1F3F4", fontcolor="#202124"];

solution1a [label="Adjust Stoichiometry (1:1)\nControl Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Increase Reaction Time\nUse Stronger Base", fillcolor="#34A853", fontcolor="#FFFFFF"];

solution2a [label="Use Fresh Pd/C Catalyst\nIncrease H₂ Pressure", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2b [label="Use Milder Conditions\nMonitor Reaction Closely", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_step1 [label="Analyze Crude from Step 1", color="#4285F4"]; start -> check_step2 [label="Analyze Crude from Step 2", color="#4285F4"];

check_step1 -> cause1a [label="Yes", color="#5F6368"]; check_step1 -> cause1b [label="Yes", color="#5F6368"];

cause1a -> solution1a [color="#5F6368"]; cause1b -> solution1b [color="#5F6368"];

check_step2 -> cause2a [label="Yes", color="#5F6368"]; check_step2 -> cause2b [label="Yes", color="#5F6368"];

cause2a -> solution2a [color="#5F6368"]; cause2b -> solution2b [color="#5F6368"]; } caption { label = "Troubleshooting workflow for identifying and solving synthesis issues."; fontsize = 10; fontname = "Arial"; }

Experimental Protocol

Synthesis of tert-butyl 3-benzylidene-4-oxopiperidine-1-carboxylate (Intermediate)

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, add N-Boc-4-piperidone (1.0 eq) and ethanol (5 mL per mmol of piperidone). Stir until the solid is fully dissolved.

  • Reagent Addition : In a separate container, dissolve sodium hydroxide (1.2 eq) in water (2 mL per mmol of NaOH). Cool this solution in an ice bath.

  • Condensation : Slowly add the cold NaOH solution to the stirred solution of N-Boc-4-piperidone. After 5 minutes, add benzaldehyde (1.05 eq) dropwise over 10 minutes.[1]

  • Reaction : Allow the mixture to warm to room temperature and stir for 4-6 hours. The formation of a yellow precipitate indicates product formation.

  • Workup : Pour the reaction mixture into ice-cold water. Stir until the precipitate is well-dispersed. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Drying : Dry the crude solid product under vacuum. The product can be used in the next step without further purification or can be recrystallized from ethanol for higher purity.

Synthesis of N-Boc-3-benzyl-4-piperidone (Final Product)

  • Reaction Setup : In a hydrogenation vessel, dissolve the crude tert-butyl 3-benzylidene-4-oxopiperidine-1-carboxylate (1.0 eq) in ethanol or methanol.

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the starting material) to the solution.

  • Hydrogenation : Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction vigorously at room temperature.[6]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Filtration : Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification : Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography using a gradient of ethyl acetate in hexanes to yield the final product as a white or off-white solid.

References

Technical Support Center: tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate. Our aim is to help you improve the purity of your product through detailed experimental protocols and targeted troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is the alkylation of the enolate of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) with benzyl bromide. This reaction is typically carried out in an aprotic solvent using a strong base to generate the enolate.

Q2: What are the major impurities I should be aware of during the synthesis?

The primary impurities can include:

  • Unreacted starting material: N-Boc-4-piperidone.

  • O-alkylation product: tert-Butyl 4-(benzyloxy)-1,2,3,6-tetrahydropyridine-1-carboxylate. This is a common side product in the alkylation of ketones.

  • Dialkylation product: tert-Butyl 3,3-dibenzyl-4-oxopiperidine-1-carboxylate. This can occur if the mono-alkylated product is deprotonated and reacts with another equivalent of benzyl bromide.

  • Byproducts from the base: Depending on the base and solvent used, byproducts can form. For instance, using sodium hydride in DMF can lead to the formation of N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

For purity assessment, the following techniques are highly recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity of the sample and identify the molecular weights of any impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the product and separate it from closely related impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Ensure all reagents are dry, especially the solvent and N-Boc-4-piperidone.- Use a sufficiently strong base (e.g., LDA, NaHMDS) to ensure complete enolate formation.- Increase the reaction time or temperature, monitoring by TLC or LC-MS.
Side reactions are consuming starting material.- Add the benzyl bromide slowly at a low temperature (e.g., -78 °C) to control the reaction and minimize side products.- Use a non-nucleophilic strong base to reduce side reactions.
Presence of Unreacted Starting Material Insufficient amount of benzyl bromide or base.- Use a slight excess (1.1-1.2 equivalents) of benzyl bromide and the base.- Ensure the base is fresh and has not been deactivated by moisture.
Product is an inseparable mixture of C- and O-alkylated products Reaction conditions favoring O-alkylation.- Use a less polar, aprotic solvent like THF or diethyl ether.- Employ a counter-ion for the enolate that favors C-alkylation (e.g., lithium from LDA).
Presence of a Dialkylated Impurity Use of excess base or benzyl bromide.- Use no more than a slight excess of the alkylating agent and base.- Add the base to the ketone first to form the enolate, and then add the benzyl bromide slowly.
Product is difficult to purify by column chromatography Impurities have similar polarity to the product.- Optimize the solvent system for column chromatography. A gradient elution from low to high polarity (e.g., ethyl acetate in hexanes) may be effective.- Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol).
Product appears as an oil and does not solidify Presence of residual solvent or impurities.- Ensure all solvent is removed under high vacuum.- Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.- If the product is inherently an oil at room temperature, purification by column chromatography is the best option.

Experimental Protocols

Synthesis of this compound

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (1.1 eq)

  • Benzyl bromide (1.1 eq)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve tert-Butyl 4-oxopiperidine-1-carboxylate in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

The following table summarizes the expected purity levels that can be achieved with different purification methods.

Purification MethodExpected PurityAdvantagesDisadvantages
None (Crude Product) 50-80%FastContains significant amounts of starting materials and byproducts.
Recrystallization 90-98%Can be very effective for removing small amounts of impurities; scalable.Finding a suitable solvent system can be challenging; may not remove impurities with similar solubility.
Silica Gel Column Chromatography >98%Highly effective for separating compounds with different polarities.Can be time-consuming and require large volumes of solvent; not always ideal for large-scale purification.

Visualizations

Synthetic Pathway

Synthesis N-Boc-4-piperidone tert-Butyl 4-oxopiperidine-1-carboxylate Enolate Lithium Enolate N-Boc-4-piperidone->Enolate LDA, THF, -78°C Product This compound Enolate->Product Benzyl bromide

Caption: Synthesis of the target compound via enolate alkylation.

Troubleshooting Logic

Troubleshooting start Low Purity check_sm Check for unreacted starting material start->check_sm check_side_products Check for side products (O-alkylation, dialkylation) start->check_side_products optimize_reaction Optimize reaction conditions: - Stoichiometry - Temperature - Base check_sm->optimize_reaction check_side_products->optimize_reaction optimize_purification Optimize purification: - Column chromatography solvent system - Recrystallization solvent optimize_reaction->optimize_purification success High Purity Product optimize_purification->success

Caption: A logical workflow for troubleshooting low product purity.

Purification Workflow

Purification Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Silica Gel Pure Fractions Pure Fractions Column Chromatography->Pure Fractions Gradient Elution Solvent Removal Solvent Removal Pure Fractions->Solvent Removal Rotary Evaporation Pure Product Pure Product Solvent Removal->Pure Product

Caption: The workflow for purification by column chromatography.

Technical Support Center: Benzylation of N-Boc-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of piperidine derivatives. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the benzylation of N-Boc-4-piperidone, a critical step in the synthesis of various pharmaceutical intermediates. The primary method discussed is the reductive amination with benzylamine, a robust and widely used approach.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the reductive amination of N-Boc-4-piperidone with benzylamine to produce tert-butyl 4-(benzylamino)piperidine-1-carboxylate.

Q1: My reaction yield is consistently low. What are the primary causes?

A1: Low yield is a frequent issue that can often be traced back to reagent quality or reaction conditions.

  • Reducing Agent Quality: The most common reducing agent for this reaction is Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). It is moisture-sensitive and can decompose upon improper storage. Using old or improperly stored STAB will significantly lower your yield. Always use a fresh bottle or a properly stored and sealed container.

  • Moisture: The presence of water in the reaction will consume the hydride reagent and can also hinder the formation of the crucial iminium ion intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Incorrect Stoichiometry: Typically, a slight excess of the amine (benzylamine) and the reducing agent (STAB) is used relative to the ketone (N-Boc-4-piperidone). A common ratio is 1.0 equivalent of ketone, 1.0-1.2 equivalents of amine, and 1.2-1.5 equivalents of STAB.[1][2]

  • Suboptimal pH: The formation of the iminium ion from the ketone and amine is the rate-limiting step and is catalyzed by acid. Adding a catalytic amount of acetic acid (e.g., 0.1-1.0 eq) is often necessary to achieve a reasonable reaction rate.[1][3]

Q2: My TLC/LC-MS analysis shows a significant amount of unreacted starting material. How can I drive the reaction to completion?

A2: The presence of unreacted starting materials usually points to an incomplete reaction due to kinetics or reagent deactivation.

  • Promote Iminium Formation: As mentioned above, the addition of a catalytic amount of acetic acid is crucial for iminium ion formation, which is the species that gets reduced.[3]

  • Check Reducing Agent Activity: If you suspect your STAB is inactive, you can test it by adding a small amount to a protic solvent like methanol; vigorous bubbling should be observed.

  • Increase Reaction Time/Temperature: These reactions are typically run at room temperature for 12-24 hours.[1] If the reaction is sluggish, you can gently heat it (e.g., to 40 °C), but be aware that this may increase byproduct formation. Extending the reaction time is often a safer alternative.

Q3: I'm observing significant byproduct formation. What are these impurities and how can I avoid them?

A3: The primary byproduct of concern is the alcohol resulting from the reduction of the starting ketone.

  • Ketone Reduction: The formation of tert-butyl 4-hydroxypiperidine-1-carboxylate occurs if the reducing agent attacks the ketone carbonyl before it forms the iminium ion. This is more common with less selective reducing agents like sodium borohydride (NaBH₄). STAB is specifically chosen for its mildness, which allows it to selectively reduce the iminium ion in the presence of the ketone.[4] Using STAB or sodium cyanoborohydride (NaBH₃CN) is the best way to minimize this side reaction.[4][5]

  • Self-Condensation: Under strongly acidic or basic conditions, aldol-type reactions can occur, though this is less common under standard reductive amination conditions.[6] Maintaining a weakly acidic environment is key.

Q4: The purification of the final product is difficult. What is the best strategy for workup and purification?

A4: A standard acid-base workup is usually effective for removing most impurities.

  • Quench: Carefully quench the reaction by adding an aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the acetic acid and decompose any remaining STAB.

  • Extraction: Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: To remove unreacted basic benzylamine, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). Your Boc-protected product should remain in the organic layer.

  • Chromatography: If the product is still impure, column chromatography on silica gel is the final step. A gradient of ethyl acetate in hexanes is typically effective.

Quantitative Data Summary

The choice of reducing agent and reaction conditions significantly impacts the outcome of the reductive amination.

Table 1: Comparison of Common Reducing Agents

Reducing AgentFormulaTypical YieldProsCons
Sodium Triacetoxyborohydride NaBH(OAc)₃80-95%Highly selective for imines over ketones; reacts at a controlled rate.[4]Moisture sensitive; more expensive.
Sodium Cyanoborohydride NaBH₃CN75-90%Selective for imines; stable in weakly acidic conditions.Highly toxic (releases HCN gas in strong acid); environmental concerns.[4]
Sodium Borohydride NaBH₄40-70%Inexpensive; readily available.Can reduce the starting ketone/aldehyde, leading to alcohol byproducts.[4]
Catalytic Hydrogenation H₂, Pd/C85-98%High yield; clean reaction; environmentally friendly.Requires specialized high-pressure equipment; may remove other sensitive functional groups.

Table 2: Typical Reaction Parameters for Benzylation using STAB

ParameterConditionRationale
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Anhydrous, aprotic solvents that dissolve reactants well.
Temperature 20-25 °C (Room Temp.)Provides a good balance between reaction rate and minimizing side reactions.
Reaction Time 12 - 24 hoursAllows the reaction to proceed to completion.[1]
Acid Catalyst Acetic Acid (0.1 - 1.0 eq.)Catalyzes the formation of the iminium ion intermediate.[1][3]
Stoichiometry 1.0 eq. Ketone, 1.1 eq. Amine, 1.5 eq. STABA slight excess of amine and reducing agent ensures full conversion of the limiting ketone.[1][2]

Visual Guides & Workflows

Troubleshooting Flowchart

G Problem Unsatisfactory Reaction Outcome LowYield Low Yield / Incomplete Reaction Problem->LowYield Byproducts Significant Byproduct Formation Problem->Byproducts Cause_Reagent Cause: Poor Reagent Quality LowYield->Cause_Reagent Cause_Moisture Cause: Moisture Contamination LowYield->Cause_Moisture Cause_pH Cause: Suboptimal pH LowYield->Cause_pH Cause_Stoich Cause: Incorrect Stoichiometry LowYield->Cause_Stoich Byproducts->Cause_Moisture Cause_Reducer Cause: Non-Selective Reducing Agent Byproducts->Cause_Reducer Solution_Reagent Solution: Use Fresh STAB Cause_Reagent->Solution_Reagent Solution_Moisture Solution: Use Anhydrous Solvent & Dry Glassware Cause_Moisture->Solution_Moisture Solution_pH Solution: Add Catalytic Acetic Acid Cause_pH->Solution_pH Solution_Stoich Solution: Verify Molar Ratios (1.0 : 1.1 : 1.5) Cause_Stoich->Solution_Stoich Solution_Reducer Solution: Switch to STAB Cause_Reducer->Solution_Reducer

Caption: Troubleshooting guide for common benzylation issues.

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dissolve N-Boc-4-piperidone, benzylamine, & acetic acid in anhydrous DCM B Add STAB portion-wise at 0 °C A->B C Stir at Room Temp for 12-24h B->C D Quench with aq. NaHCO₃ C->D E Extract with DCM D->E F Wash, Dry, & Concentrate E->F G Purify via Column Chromatography F->G H Final Product G->H

Caption: Step-by-step workflow for reductive amination.

Detailed Experimental Protocol

Reaction: Synthesis of tert-butyl 4-(benzylamino)piperidine-1-carboxylate

Materials:

  • N-Boc-4-piperidone (1.0 eq.)

  • Benzylamine (1.1 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq.)

  • Glacial Acetic Acid (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-Boc-4-piperidone (1.0 eq.).

  • Dissolution: Add anhydrous DCM (approx. 0.2 M concentration relative to the ketone). Stir until fully dissolved.

  • Addition of Reagents: Add benzylamine (1.1 eq.) followed by glacial acetic acid (1.0 eq.) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the iminium intermediate.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add Sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench the reaction.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of 10% to 50% ethyl acetate in hexanes, to yield the pure product as a white solid or pale oil.

References

Technical Support Center: Synthesis of tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate. The core of this synthesis is the α-benzylation of N-Boc-4-piperidone, a reaction that requires careful control of conditions to ensure optimal reaction time and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is extremely slow or appears to have stalled. What are the primary factors I should investigate to reduce the reaction time?

A1: A slow or stalled reaction is typically due to issues with enolate formation or the subsequent alkylation step. Key factors influencing the reaction rate are temperature, the strength and concentration of the base, and the reactivity of the electrophile.

  • Temperature: The formation of the kinetic enolate is performed at low temperatures (typically -78 °C) to ensure regioselectivity and prevent side reactions. However, the subsequent alkylation step can often be performed at a slightly higher temperature (e.g., allowing the reaction to slowly warm to room temperature) to increase the rate.[1] A prolonged reaction time at -78 °C may be necessary, but if the reaction is clean but slow, a controlled increase in temperature is a primary optimization parameter.

  • Base Strength: Incomplete deprotonation of the starting ketone (N-Boc-4-piperidone) is a common cause of slow reactions. Lithium diisopropylamide (LDA) is a strong, sterically hindered base ideal for this transformation.[1][2] Ensure your LDA is fresh and has been properly titrated. Using weaker bases like alkoxides (e.g., tBuOK) may lead to a lower concentration of the desired enolate at equilibrium, slowing the reaction.[3]

  • Solvent & Reagent Purity: The presence of proton sources, such as water or alcohol in the solvent (THF) or on the glassware, will quench the enolate as it is formed. Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.

Q2: The yield of my desired C-alkylated product is low, and I'm observing significant side products. What are the likely side reactions and how can I minimize them?

A2: Low yields are often a result of competing reaction pathways. The most common side reactions in the α-alkylation of ketones are O-alkylation, dialkylation, and aldol condensation.[4]

  • O-Alkylation vs. C-Alkylation: The formation of an enol ether (O-alkylation) can compete with the desired C-C bond formation. Using a strong, sterically hindered base like LDA at low temperatures in a non-polar aprotic solvent like THF preferentially generates the kinetic lithium enolate, which favors C-alkylation.

  • Dialkylation: The addition of a second benzyl group at the C-3 position can occur if the mono-alkylated product is deprotonated and reacts again. To minimize this, use a slight excess (1.05-1.1 equivalents) of the N-Boc-4-piperidone relative to the base and benzyl bromide. Adding the benzyl bromide slowly to the pre-formed enolate can also help maintain a low concentration of the electrophile.

  • Aldol Condensation: The enolate can react with the carbonyl group of another molecule of N-Boc-4-piperidone.[4] This is minimized by maintaining a very low temperature (-78 °C) during enolate formation and adding the benzyl bromide electrophile promptly after the enolate is formed.

Q3: How do I choose the optimal base and temperature conditions for this reaction?

A3: The goal is to form the kinetic enolate rapidly and irreversibly.

  • Base Selection: A strong, non-nucleophilic, hindered base is critical. LDA is the base of choice for generating kinetic enolates from ketones.[1][2] Alternatives like lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS) can also be used.

  • Temperature Control: The conditions for kinetic versus thermodynamic enolate formation are well-defined. For kinetic control, which is desired here, the ketone should be added slowly to a solution of the base at low temperature (-78 °C) in an aprotic solvent like THF.[2][3] This ensures that the most accessible proton is removed quickly and irreversibly. The subsequent alkylation may proceed at -78 °C or be allowed to warm slowly.

Optimization of Reaction Parameters

The following table summarizes key parameters that can be adjusted to optimize the reaction time and yield for the α-benzylation of N-Boc-4-piperidone. The data is based on analogous α-alkylation of ketones reported in the literature.[1][4]

ParameterCondition A (Fast, High Yield)Condition B (Slower, Controlled)Troubleshooting Action
Base LDA (1.1 equiv)LDA (1.05 equiv)Use freshly prepared/titrated LDA.
Temperature Enolate Formation: -78 °C; Alkylation: Warm to 0 °C over 2hEnolate Formation & Alkylation: -78 °CIf reaction stalls, slowly increase temperature post-enolate formation.
Reaction Time 1 - 3 hours4 - 12 hoursMonitor by TLC/LC-MS. Longer times may be needed at lower temperatures.
Solvent Anhydrous THFAnhydrous THFEnsure solvent is rigorously dried over sodium/benzophenone or molecular sieves.
Concentration 0.1 - 0.5 M0.1 - 0.5 MVery dilute conditions may slow the reaction; very concentrated may increase side products.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is based on standard procedures for the α-alkylation of ketones via a kinetic lithium enolate.[1][2][3]

Materials:

  • N-(tert-Butoxycarbonyl)-4-piperidone (1.0 equiv)

  • Diisopropylamine (1.2 equiv), freshly distilled

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.15 equiv)

  • Benzyl bromide (1.1 equiv), freshly distilled or passed through alumina

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • LDA Preparation: In the reaction flask under a nitrogen atmosphere, dissolve diisopropylamine (1.2 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.15 equiv) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to form LDA.

  • Enolate Formation: Dissolve N-Boc-4-piperidone (1.0 equiv) in a separate flask with anhydrous THF. Slowly add this solution dropwise to the LDA solution at -78 °C. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation (Benzylation): Add benzyl bromide (1.1 equiv) dropwise to the enolate solution at -78 °C. After the addition is complete, continue stirring at -78 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is slow, the cooling bath can be removed, and the mixture can be allowed to slowly warm to room temperature over several hours.

  • Workup: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure this compound.

Visual Guides

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification lda_prep Prepare LDA Solution (Diisopropylamine + n-BuLi in THF) -78 °C, 30 min enolate Enolate Formation (Add Ketone to LDA) -78 °C, 1 hr lda_prep->enolate ketone_prep Prepare Ketone Solution (N-Boc-4-piperidone in THF) ketone_prep->enolate alkylation Alkylation (Add Benzyl Bromide) -78 °C to RT, 1-12 hr enolate->alkylation quench Quench Reaction (Add sat. aq. NH4Cl) alkylation->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product Final Product: This compound purify->product

Caption: General workflow for the α-benzylation of N-Boc-4-piperidone.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Slow Reaction cause1 Incomplete Enolate Formation start->cause1 cause2 Side Reactions Dominating start->cause2 cause3 Slow Alkylation Step start->cause3 sol1 Check Base Activity: - Use fresh/titrated LDA - Ensure anhydrous conditions cause1->sol1 Verify sol2 Optimize for Kinetic Control: - Maintain -78 °C during enolate formation - Use 1.05-1.1 equiv of ketone cause2->sol2 Minimize sol3 Adjust Alkylation Conditions: - Slowly warm reaction after BnBr addition - Increase reaction time cause3->sol3 Optimize

Caption: Troubleshooting flowchart for optimizing the synthesis reaction.

References

Troubleshooting column chromatography for N-Boc-3-benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of N-Boc-3-benzyl-4-piperidone. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Column chromatography of N-Boc-3-benzyl-4-piperidone can present several challenges. This guide addresses common issues in a question-and-answer format to assist in optimizing the purification process.

Q1: My product is running with the solvent front (high Rf) or streaking down the column.

Possible Causes:

  • Inappropriate Solvent System: The mobile phase is too polar, causing the compound to have a very high affinity for the solvent and minimal interaction with the silica gel.

  • Compound Instability: The N-Boc protecting group can be sensitive to acidic conditions, and prolonged exposure to standard silica gel may lead to partial deprotection. The resulting free amine will streak on the column.

  • Sample Overload: Too much crude material has been loaded onto the column, exceeding its separation capacity.

Solutions:

  • Adjust Mobile Phase Polarity: Decrease the polarity of the eluent. A common starting point for N-Boc-3-benzyl-4-piperidone is a mixture of hexane and ethyl acetate. If the Rf is too high with a 20% ethyl acetate in hexane mixture, try reducing it to 10% or 15%.

  • Use a Neutralizing Agent: To mitigate streaking caused by the basicity of the piperidine nitrogen interacting with acidic silica, add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase (typically 0.1-1% v/v).

  • Consider Alternative Stationary Phases: If compound degradation is suspected, using deactivated or neutral silica gel, or even alumina, can be a viable alternative.

  • Optimize Sample Load: As a general rule, the amount of crude material loaded should be about 1-5% of the mass of the silica gel.

Q2: The separation between my product and an impurity is poor.

Possible Causes:

  • Suboptimal Mobile Phase: The chosen solvent system may not have sufficient selectivity to resolve the product from a closely eluting impurity.

  • Improper Column Packing: An unevenly packed column will lead to band broadening and poor separation.

  • Co-eluting Impurities: The impurity may have a very similar polarity to the desired product.

Solutions:

  • Fine-tune the Eluent System: Systematically vary the ratio of hexane to ethyl acetate. Small changes can significantly impact resolution. For example, moving from a 15% ethyl acetate in hexane to a 12% mixture could improve separation.

  • Try a Different Solvent System: If hexane/ethyl acetate is not effective, consider other solvent systems such as dichloromethane/methanol.

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can help to separate compounds with different polarities more effectively.

  • Ensure Proper Column Packing: Use a slurry packing method to create a homogenous and well-settled column bed.

Q3: My product is not eluting from the column, or the recovery is very low.

Possible Causes:

  • Mobile Phase is Not Polar Enough: The solvent system may be too nonpolar to effectively move the compound down the column.

  • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel, which can be an issue with basic compounds on acidic silica.

  • Compound Decomposition: The product may be degrading on the silica gel over the course of the purification.

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in the mobile phase.

  • Add a Basic Modifier: The addition of triethylamine (TEA) to the eluent can help to reduce strong interactions between the basic piperidine nitrogen and the acidic silica surface, thereby improving recovery.

  • Test for Stability: Before performing a large-scale purification, it is advisable to test the stability of the compound on a small amount of silica gel. This can be done by spotting the compound on a TLC plate, letting it sit for a period, and then eluting to see if any degradation has occurred.

Frequently Asked Questions (FAQs)

Q: What is a typical mobile phase and expected Rf value for N-Boc-3-benzyl-4-piperidone?

A: A common mobile phase for the purification of N-Boc-3-benzyl-4-piperidone is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific impurities present in the crude material. A good starting point for method development is 20% ethyl acetate in hexane. In this system, the expected Rf value for N-Boc-3-benzyl-4-piperidone is typically in the range of 0.2-0.4.

Q: What are the common impurities I might encounter in the synthesis of N-Boc-3-benzyl-4-piperidone?

A: Common impurities often depend on the synthetic route used. A frequent method involves the benzylation of N-Boc-4-piperidone. Potential impurities from this synthesis include:

  • Unreacted N-Boc-4-piperidone: This starting material is more polar than the product and will have a lower Rf value.

  • Dibenzylated product: Over-alkylation can lead to the formation of a dibenzylated byproduct, which would be less polar and have a higher Rf value than the desired product.

  • Benzyl alcohol or benzyl bromide: Residual reagents from the benzylation step. Benzyl alcohol is more polar, while benzyl bromide is less polar than the product.

Q: How can I visualize N-Boc-3-benzyl-4-piperidone on a TLC plate?

A: N-Boc-3-benzyl-4-piperidone can be visualized on a TLC plate using a UV lamp (254 nm) due to the presence of the benzyl group. Additionally, staining with a potassium permanganate (KMnO4) solution can be effective, as the piperidone moiety is susceptible to oxidation.

Data Presentation

Mobile Phase Composition (Hexane:Ethyl Acetate)Expected Rf of N-Boc-3-benzyl-4-piperidonePotential Impurity and Expected Relative Rf
85:15~0.25N-Boc-4-piperidone: Lower Rf
80:20~0.35Dibenzylated byproduct: Higher Rf
70:30~0.50Benzyl alcohol: Lower Rf

Experimental Protocols

Protocol for Column Chromatography Purification of N-Boc-3-benzyl-4-piperidone

  • Preparation of the Slurry: In a beaker, add silica gel (typically 50-100 times the weight of the crude material) to a small amount of the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). Swirl to create a uniform slurry.

  • Packing the Column: Secure a glass column in a vertical position with a stopcock at the bottom. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.

  • Equilibration: Once the silica has settled, open the stopcock and allow the excess solvent to drain until it is just level with the top of the silica bed. Add a thin layer of sand on top of the silica gel. Run the initial mobile phase through the column for at least one column volume to equilibrate the stationary phase.

  • Sample Loading: Dissolve the crude N-Boc-3-benzyl-4-piperidone in a minimal amount of the mobile phase or a suitable solvent like dichloromethane. Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting with the initial mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified N-Boc-3-benzyl-4-piperidone.

Mandatory Visualization

Troubleshooting_Workflow start Start: Crude N-Boc-3-benzyl-4-piperidone tlc_analysis Perform TLC Analysis (e.g., 20% EtOAc/Hexane) start->tlc_analysis issue_identification Identify Chromatography Issue tlc_analysis->issue_identification high_rf High Rf / Streaking issue_identification->high_rf Rf > 0.5 or Streaking poor_separation Poor Separation issue_identification->poor_separation Spots not resolved no_elution No Elution / Low Recovery issue_identification->no_elution Rf ≈ 0 good_separation Good Separation (Rf ~0.2-0.4) issue_identification->good_separation Ideal decrease_polarity Decrease Eluent Polarity (e.g., 10-15% EtOAc) high_rf->decrease_polarity add_tea Add Triethylamine (0.1-1%) high_rf->add_tea optimize_gradient Optimize Gradient Profile poor_separation->optimize_gradient repack_column Repack Column Carefully poor_separation->repack_column no_elution->add_tea increase_polarity Increase Eluent Polarity no_elution->increase_polarity run_column Run Column Chromatography good_separation->run_column decrease_polarity->tlc_analysis Re-evaluate add_tea->tlc_analysis Re-evaluate optimize_gradient->tlc_analysis Re-evaluate repack_column->run_column increase_polarity->tlc_analysis Re-evaluate pure_product Pure Product run_column->pure_product

Caption: Troubleshooting workflow for column chromatography of N-Boc-3-benzyl-4-piperidone.

How to increase the efficiency of N-Boc-3-benzyl-4-piperidone formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the efficient synthesis of N-Boc-3-benzyl-4-piperidone. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing N-Boc-3-benzyl-4-piperidone?

A1: N-Boc-3-benzyl-4-piperidone is not typically synthesized in a single step. The most prevalent and efficient method involves a two-step process:

  • Boc-Protection: Synthesis of the precursor, N-Boc-4-piperidone, from 4-piperidone hydrochloride.

  • α-Benzylation: Introduction of the benzyl group at the C-3 position (alpha to the carbonyl group) of N-Boc-4-piperidone via enolate formation followed by reaction with a benzyl halide.

Q2: Why is direct benzylation of 4-piperidone followed by Boc-protection not recommended?

A2: While possible, N-alkylation of the piperidine nitrogen is a common side reaction when reacting unprotected 4-piperidone with benzyl halides. Protecting the nitrogen with a Boc group first ensures that the subsequent benzylation occurs selectively at the desired C-3 position.

Q3: What are the critical factors for achieving high efficiency in the α-benzylation step?

A3: The success of the α-benzylation reaction hinges on several key factors:

  • Choice of Base: A strong, non-nucleophilic base is crucial for complete and regioselective enolate formation. Lithium diisopropylamide (LDA) is a common choice.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the strong base and the enolate intermediate. All glassware, solvents, and reagents must be scrupulously dried.

  • Low Temperature: The formation of the enolate is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions and ensure kinetic control, which favors the formation of the less substituted enolate.

  • Stoichiometry: Precise control over the molar equivalents of the base and benzylating agent is necessary to prevent side reactions like dialkylation.

Q4: What are the main side products I should be aware of?

A4: The primary side products in the α-benzylation step are:

  • O-alkylation product: The enolate can react on the oxygen atom instead of the carbon, leading to the formation of a silyl enol ether if chlorotrimethylsilane is used as a trap, or an enol ether.

  • Dialkylation product: A second benzyl group can be introduced at the C-3 position if an excess of base and benzyl bromide are used or if the reaction conditions allow for equilibration.

  • Unreacted starting material: Incomplete deprotonation or premature quenching of the enolate will result in recovery of N-Boc-4-piperidone.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of N-Boc-3-benzyl-4-piperidone 1. Inefficient Enolate Formation: The base may have been degraded by moisture, or the temperature was not low enough. 2. Enolate Quenching: Presence of water or other protic impurities in the reaction mixture. 3. Inactive Benzyl Bromide: The benzyl bromide may have degraded.1. Ensure Anhydrous Conditions: Flame-dry all glassware and use freshly distilled, anhydrous solvents (e.g., THF). Ensure the base (e.g., LDA) is freshly prepared or properly stored. 2. Verify Reagent Quality: Use freshly opened or purified benzyl bromide. 3. Optimize Temperature: Maintain a strict low-temperature profile (e.g., -78 °C) during enolate formation and the addition of benzyl bromide.
Formation of Significant Amounts of Dialkylated Product 1. Excess Base and/or Benzyl Bromide: Using more than one equivalent of base and benzylating agent can lead to a second alkylation event. 2. Reaction Temperature Too High: Higher temperatures can promote equilibration and subsequent reaction of the mono-alkylated product's enolate.1. Control Stoichiometry: Use slightly more than one equivalent of base (e.g., 1.05-1.1 eq.) to ensure full conversion of the starting material, but use only one equivalent of benzyl bromide. 2. Maintain Low Temperature: Keep the reaction temperature at -78 °C throughout the addition of benzyl bromide and for a period afterward before allowing it to warm slowly.
Presence of O-Alkylated Byproduct Reaction Kinetics: The solvent and counter-ion can influence the C/O alkylation ratio.Modify Reaction Conditions: While less common with benzyl bromide, consider using a more polar aprotic solvent like DMPU as an additive to favor C-alkylation.
Difficult Purification Similar Polarity of Products: The desired product, starting material, and dialkylated product can have similar polarities, making separation by column chromatography challenging.1. Optimize Reaction: Aim for full conversion to minimize the amount of starting material. 2. Fine-tune Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. Consider using a different solvent system. 3. Crystallization: If the product is a solid, attempt recrystallization to purify it.

Comparative Data on Reaction Conditions

The choice of base and reaction conditions is critical for the efficiency of the α-benzylation step. The following table summarizes common conditions for the alkylation of piperidones, which can be adapted for the synthesis of N-Boc-3-benzyl-4-piperidone.

Base Solvent Temperature Typical Yields Key Considerations
LDA THF-78 °CGood to ExcellentRequires strictly anhydrous conditions and inert atmosphere. Minimizes dialkylation.
NaH THF, DMFRoom Temp. to 60°CModerate to GoodCan lead to mixtures of mono- and dialkylated products. Slower reaction times.
KHMDS/LHMDS THF-78 °CGood to ExcellentSimilar to LDA, offers good regioselectivity.
Phase Transfer Catalysis (PTC) Toluene/WaterRoom Temp.VariableMilder conditions, but may be less regioselective and can lead to side reactions. Requires a suitable phase transfer catalyst like TBAB.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-piperidone

This procedure is adapted from standard Boc-protection protocols.[2]

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Triethylamine (TEA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Methanol

  • Dichloromethane (DCM)

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirring solution of 4-piperidone monohydrate hydrochloride (20.0g, 131 mmol) in methanol (300 mL), add triethylamine (19.2g, 190 mmol) and stir for 5 minutes.[2]

  • Add di-tert-butyl dicarbonate (34g, 168 mmol) in portions over a 5-minute period, followed by a catalytic amount of DMAP (0.4g, 3 mmol).[2]

  • Stir the solution at ambient temperature for 20 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the crude residue in dichloromethane (100 mL).

  • Wash the organic phase sequentially with 2M HCl (2 x 70 mL), saturated NaHCO₃ solution (70 mL), and brine (50 mL).[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield N-Boc-4-piperidone as a white solid in quantitative yield.[2]

Protocol 2: α-Benzylation of N-Boc-4-piperidone

This is a generalized procedure based on the principles of enolate alkylation.

Materials:

  • N-Boc-4-piperidone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve freshly distilled diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq.) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then at 0 °C for 30 minutes to form the LDA solution.

  • Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Benzylation: Add freshly distilled benzyl bromide (1.0 eq.) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with water and then brine.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford N-Boc-3-benzyl-4-piperidone.

Visual Guides

SynthesisWorkflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: α-Benzylation start 4-Piperidone Hydrochloride reagents1 Boc₂O, TEA, DMAP Methanol start->reagents1 product1 N-Boc-4-piperidone reagents1->product1 reagents2 1. LDA, THF, -78°C 2. Benzyl Bromide product1->reagents2 product2 N-Boc-3-benzyl-4-piperidone reagents2->product2

Caption: Overall synthetic workflow for N-Boc-3-benzyl-4-piperidone.

TroubleshootingYield start Low Yield in Benzylation Step? check_moisture Were anhydrous conditions strictly maintained? start->check_moisture Yes solution_moisture Solution: Flame-dry glassware, distill solvents, use fresh reagents. start->solution_moisture No check_base Was the base (LDA) freshly prepared/active? check_moisture->check_base Yes check_moisture->solution_moisture No check_temp Was the temperature kept at -78°C? check_base->check_temp Yes solution_base Solution: Prepare LDA fresh before use. check_base->solution_base No check_reagents Were reagents pure and stoichiometry correct? check_temp->check_reagents Yes solution_temp Solution: Ensure proper cooling and monitoring of temperature. check_temp->solution_temp No solution_reagents Solution: Purify benzyl bromide. Use 1.05 eq. base and 1.0 eq. BnBr. check_reagents->solution_reagents No

Caption: Troubleshooting logic for low yield in the α-benzylation step.

References

Validation & Comparative

Confirming the Structure of tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comparative analysis of the NMR data for tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. By comparing its spectral data with that of a structurally related analog, tert-butyl 4-oxopiperidine-1-carboxylate, we can confidently confirm its chemical structure.

Structural Comparison

The key structural difference between the target compound and its analogue is the presence of a benzyl group at the C3 position of the piperidine ring. This substitution is expected to introduce characteristic signals in both the ¹H and ¹³C NMR spectra, providing a clear method for structural verification.

Comparative NMR Data Analysis

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and the reference compound, tert-butyl 4-oxopiperidine-1-carboxylate. The data is compiled from various spectroscopic databases and supplementary materials from scientific publications.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)

Proton Assignment This compound (Expected Chemical Shift, δ ppm) tert-butyl 4-oxopiperidine-1-carboxylate (Reported Chemical Shift, δ ppm)
Aromatic protons (C₆H₅)~ 7.10 - 7.35 (m, 5H)-
Piperidine H2, H6~ 3.20 - 4.20 (m, 4H)~ 3.68 (t, 4H)
Piperidine H3~ 3.00 - 3.20 (m, 1H)~ 2.44 (t, 4H)
Benzyl CH₂~ 2.60 - 2.80 (m, 2H)-
Piperidine H5~ 2.40 - 2.60 (m, 2H)~ 2.44 (t, 4H)
tert-Butyl (CH₃)₃~ 1.47 (s, 9H)~ 1.48 (s, 9H)

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)

Carbon Assignment This compound (Expected Chemical Shift, δ ppm) tert-butyl 4-oxopiperidine-1-carboxylate (Reported Chemical Shift, δ ppm)
Carbonyl (C=O)~ 208.0~ 208.7
Carbamate Carbonyl (N-C=O)~ 154.8~ 154.7
Aromatic C (quaternary)~ 139.0-
Aromatic CH~ 128.0 - 129.0-
Piperidine C2, C6~ 45.0 - 55.0~ 45.9
Piperidine C3~ 50.0 - 55.0~ 41.1
Benzyl CH₂~ 35.0 - 40.0-
Piperidine C5~ 40.0 - 45.0~ 41.1
tert-Butyl C(CH₃)₃~ 80.0~ 79.8
tert-Butyl (CH₃)₃~ 28.4~ 28.4

Experimental Protocols

A standard protocol for acquiring high-quality NMR spectra for small organic molecules like this compound is detailed below.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Use approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), that completely dissolves the sample.

  • Dissolution: Prepare the solution in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To avoid interfering signals, it is recommended to filter the solution through a small plug of glass wool placed in the pipette.

  • Sample Height: Ensure the sample height in the NMR tube is between 4-5 cm.

  • Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a tissue dampened with ethanol to remove any contaminants.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or equivalent.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 16-64 scans are generally sufficient for good signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum.

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Spectral Width: A spectral width of around 220-240 ppm is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced internally to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Workflow for Structural Confirmation

The logical workflow for confirming the structure of this compound using NMR is illustrated below.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structural Confirmation weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr analyze_h1 Analyze 1H NMR Data (Chemical Shifts, Integration, Multiplicity) h1_nmr->analyze_h1 analyze_c13 Analyze 13C NMR Data (Chemical Shifts) c13_nmr->analyze_c13 compare Compare with Expected Spectra & Analogue Data analyze_h1->compare analyze_c13->compare confirm Confirm Structure of This compound compare->confirm

A Comparative Guide to the Synthesis of N-Boc-3-benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of N-Boc-3-benzyl-4-piperidone, a substituted piperidine derivative of interest in medicinal chemistry and drug development, is not extensively documented in publicly available literature. However, a viable synthetic strategy can be devised based on established methodologies for the synthesis of the precursor N-Boc-4-piperidone and subsequent alpha-benzylation. This guide provides a comparative overview of the proposed synthetic routes, supported by experimental data for analogous reactions.

Proposed Synthetic Pathway

The most direct approach to N-Boc-3-benzyl-4-piperidone involves a two-step sequence:

  • Synthesis of N-Boc-4-piperidone: This well-established step involves the protection of the nitrogen atom of 4-piperidone with a tert-butoxycarbonyl (Boc) group.

  • α-Benzylation of N-Boc-4-piperidone: This step involves the introduction of a benzyl group at the C-3 position of the piperidone ring, adjacent to the carbonyl group.

Synthetic Pathway for N-Boc-3-benzyl-4-piperidone 4-Piperidone 4-Piperidone N-Boc-4-piperidone N-Boc-4-piperidone 4-Piperidone->N-Boc-4-piperidone Boc Anhydride (Boc)2O, Base N-Boc-3-benzyl-4-piperidone N-Boc-3-benzyl-4-piperidone N-Boc-4-piperidone->N-Boc-3-benzyl-4-piperidone 1. Base (e.g., LDA) 2. Benzyl bromide

Caption: Proposed two-step synthesis of N-Boc-3-benzyl-4-piperidone.

Step 1: Synthesis of N-Boc-4-piperidone

The synthesis of the key intermediate, N-Boc-4-piperidone, is commonly achieved by reacting 4-piperidone with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. A widely used and efficient protocol starts from 4-piperidone monohydrate hydrochloride.

Comparison of Reaction Conditions for N-Boc-4-piperidone Synthesis
ParameterMethod A
Starting Material 4-Piperidone monohydrate hydrochloride
Base Triethylamine (TEA)
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)
Solvent Methanol
Reaction Time 20 hours
Yield Quantitative[1]
Purity High (white solid)[1]
Experimental Protocol: Synthesis of N-Boc-4-piperidone

A detailed experimental protocol for the synthesis of N-Boc-4-piperidone is as follows:

  • To a stirring solution of 4-piperidone monohydrate hydrochloride (20.0g, 131mmol) in methanol (300mL), triethylamine (19.2g, 190mmol) is added, and the mixture is stirred for 5 minutes.[1]

  • Di-tert-butyl dicarbonate (34g, 168mmol) is then added in portions over a 5-minute period, followed by 4-(dimethylamino)pyridine (DMAP) (0.4g, 3mmol).[1]

  • The resulting solution is stirred at ambient temperature for 20 hours.[1]

  • The methanol is removed under reduced pressure, and the crude product is dissolved in dichloromethane (100mL).[1]

  • The organic phase is washed sequentially with 2M HCl (2 x 70mL), saturated Na₂CO₃ (70mL), and saturated NaCl (50mL).[1]

  • The organic layer is dried over Na₂SO₄, filtered, and evaporated to dryness to yield N-Boc-4-piperidone as a white solid in quantitative yield.[1]

Workflow for N-Boc-4-piperidone Synthesis cluster_0 Reaction cluster_1 Work-up Start Dissolve 4-piperidone monohydrate HCl in Methanol Add_Base Add Triethylamine Start->Add_Base Add_Boc Add (Boc)2O and DMAP Add_Base->Add_Boc Stir Stir at room temperature for 20h Add_Boc->Stir Evaporate Remove Methanol Stir->Evaporate Dissolve Dissolve in Dichloromethane Evaporate->Dissolve Wash Wash with HCl, Na2CO3, and NaCl Dissolve->Wash Dry Dry over Na2SO4 and evaporate Wash->Dry Product N-Boc-4-piperidone (White Solid) Dry->Product

Caption: Experimental workflow for the synthesis of N-Boc-4-piperidone.

Step 2: α-Benzylation of N-Boc-4-piperidone

The introduction of a benzyl group at the C-3 position of N-Boc-4-piperidone can be achieved through the formation of an enolate followed by nucleophilic attack on a benzyl halide. The choice of base and reaction conditions is critical to favor the desired mono-alkylation and minimize side reactions.

Comparison of Potential Methods for α-Benzylation
ParameterMethod B (LDA)Method C (Alternative Base)
Base Lithium diisopropylamide (LDA)Potassium tert-butoxide (t-BuOK) or Sodium hydride (NaH)
Alkylating Agent Benzyl bromideBenzyl bromide or Benzyl chloride
Solvent Anhydrous Tetrahydrofuran (THF)THF, Dimethylformamide (DMF)
Temperature -78 °C to room temperature0 °C to room temperature
Anticipated Yield Moderate to GoodVariable, potential for side reactions
Potential Issues Over-alkylation, self-condensationLower regioselectivity, competing elimination
Proposed Experimental Protocol: α-Benzylation of N-Boc-4-piperidone

The following is a representative protocol for the α-benzylation of N-Boc-4-piperidone using LDA. This protocol is based on general procedures for the α-alkylation of ketones and would require optimization.

  • A solution of N-Boc-4-piperidone in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of lithium diisopropylamide (LDA) in THF (typically 1.1 to 1.5 equivalents) is added dropwise to the ketone solution, and the mixture is stirred at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Benzyl bromide (1.0 to 1.2 equivalents) is then added dropwise to the reaction mixture.

  • The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N-Boc-3-benzyl-4-piperidone.

Logical Relationship for α-Benzylation Start N-Boc-4-piperidone in anhydrous THF Cooling Cool to -78°C Start->Cooling Base_Addition Add LDA solution Cooling->Base_Addition Enolate_Formation Formation of Lithium Enolate Base_Addition->Enolate_Formation Alkylating_Agent Add Benzyl Bromide Enolate_Formation->Alkylating_Agent Alkylation Nucleophilic attack on Benzyl Bromide Alkylating_Agent->Alkylation Warming Warm to room temperature Alkylation->Warming Quenching Quench with aq. NH4Cl Warming->Quenching Workup Extraction and Purification Quenching->Workup Final_Product N-Boc-3-benzyl-4-piperidone Workup->Final_Product

Caption: Logical workflow for the α-benzylation of N-Boc-4-piperidone.

References

A Comparative Guide to tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate and Other Piperidone Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class of compounds, N-Boc-protected 4-piperidones are pivotal intermediates in the synthesis of a wide array of biologically active molecules, particularly those targeting the central nervous system (CNS). This guide provides a comparative analysis of tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate and related piperidone derivatives, focusing on their performance as CNS receptor antagonists.

Introduction to Key Compounds

  • This compound * is a substituted N-Boc-4-piperidone derivative. Its structural features, including the benzyl group at the 3-position, make it a valuable intermediate for creating complex polycyclic structures for neurological drug discovery.[1]

  • N-Boc-4-piperidone (tert-Butyl 4-oxopiperidine-1-carboxylate) is the parent compound and a widely used building block in the synthesis of fentanyl and its analogues.[2] It serves as a fundamental scaffold for the development of more complex derivatives.

  • 3- and 4-Benzyloxypiperidine Derivatives are structurally related to this compound and have been investigated as potent antagonists for the dopamine D4 receptor (D4R), a key target in the treatment of neurological and psychiatric disorders.

Comparative Biological Activity

Compound IDStructureR Group (at Nitrogen)O-Benzyl GroupKi (nM) for D4R
8g 3-benzyloxypiperidine3-Fluoro-4-methoxybenzyl2-Imidazo[1,2-a]pyridine>10,000
8h 3-benzyloxypiperidine3-Fluorobenzyl2-Imidazo[1,2-a]pyridine1,939
8i 3-benzyloxypiperidine3,5-Difluorobenzyl2-Imidazo[1,2-a]pyridine375
8j 3-benzyloxypiperidine4-Fluoro-3-methylbenzyl2-Imidazo[1,2-a]pyridine188
9a 4-benzyloxypiperidine3-Fluorobenzyl2-Imidazo[1,2-a]pyridine167
9b 4-benzyloxypiperidine3,5-Difluorobenzyl2-Imidazo[1,2-a]pyridine338
9c 4-benzyloxypiperidine3-Trifluoromethylbenzyl2-Imidazo[1,2-a]pyridine166
9d 4-benzyloxypiperidine4-Chlorobenzyl2-Imidazo[1,2-a]pyridine134
9j 4-benzyloxypiperidine3-Fluoro-4-methoxybenzyl3-Methyl-1-imidazo[1,5-a]pyridine96

Data sourced from a study on benzyloxy piperidine based dopamine 4 receptor antagonists.[3]

The data indicates that the position of the benzyloxy group (3- vs. 4-position) and the substitutions on both the N-benzyl and the O-benzyl moieties significantly influence the binding affinity for the D4 receptor. Generally, the 4-benzyloxypiperidine derivatives demonstrated higher potency compared to their 3-benzyloxy counterparts.

Experimental Protocols

Synthesis of 3- and 4-Benzyloxypiperidine Derivatives

The synthesis of the benzyloxy piperidine derivatives involved a multi-step process starting from commercially available starting materials.

Step 1: Benzylation of Hydroxypiperidines Commercially available tert-butyl (S)-3-hydroxy- or 4-hydroxypiperidine-1-carboxylate is alkylated using sodium hydride (NaH) and the respective benzyl bromide (BnBr) to form the corresponding benzyl ethers.

Step 2: Boc Deprotection The tert-butoxycarbonyl (Boc) protecting group is removed from the benzyl ether intermediates to yield the secondary amine.

Step 3: N-Alkylation or Reductive Amination The final target compounds are synthesized via either N-alkylation with a suitable benzyl bromide in the presence of cesium carbonate (Cs2CO3) or through a reductive amination protocol using an appropriate aromatic aldehyde and sodium triacetoxyborohydride (NaHB(OAc)3).[3]

Synthesis_Workflow start tert-Butyl (S)-3-hydroxy- or 4-hydroxypiperidine-1-carboxylate step1 Alkylation with NaH and BnBr start->step1 intermediate1 Benzyl Ether Intermediate step1->intermediate1 step2 Boc Deprotection intermediate1->step2 intermediate2 Secondary Amine step2->intermediate2 step3a N-Alkylation (Cs2CO3, BnBr) intermediate2->step3a step3b Reductive Amination (ArCHO, NaHB(OAc)3) intermediate2->step3b final_product Final 3- or 4-Benzyloxypiperidine Derivative step3a->final_product step3b->final_product

Synthesis of Benzyloxypiperidine Derivatives
Dopamine D4 Receptor Radioligand Binding Assay

The binding affinities of the synthesized compounds were determined using a competitive radioligand binding assay.[3] This technique is a standard method for characterizing the interaction of ligands with their receptors.[4][5][6]

1. Membrane Preparation:

  • Crude membrane preparations are obtained from cell lines stably expressing the human recombinant dopamine D4 receptor or from tissues known to be rich in these receptors (e.g., corpus striatum).[5]

  • Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C.[4]

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]N-methylspiperone), and varying concentrations of the unlabeled test compound.[3]

  • For determining non-specific binding, a high concentration of a known D2/D3/D4 antagonist (e.g., haloperidol) is used.[5]

  • The plate is incubated to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.[4]

  • The filters are washed with an ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is then measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity of the test compound (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis mem_prep Membrane Preparation (D4R-expressing cells) incubation Incubation of Membranes, Radioligand, and Test Compound mem_prep->incubation reagent_prep Reagent Preparation (Radioligand, Test Compounds) reagent_prep->incubation filtration Rapid Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50, Ki) counting->data_analysis

Radioligand Binding Assay Workflow

Conclusion

This guide highlights the importance of the piperidone scaffold in the development of CNS-active compounds. While direct comparative data for this compound remains elusive in publicly accessible literature, the analysis of structurally related 3- and 4-benzyloxypiperidine derivatives provides valuable insights into the structure-activity relationships governing dopamine D4 receptor antagonism. The presented data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel piperidone-based therapeutic agents.

References

Analytical methods for the characterization of N-Boc-3-benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Analytical Characterization of N-Boc-3-benzyl-4-piperidone

This guide provides a comparative overview of the primary analytical methods for the characterization of N-Boc-3-benzyl-4-piperidone, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of appropriate analytical techniques is crucial for confirming the structure, assessing purity, and ensuring the quality of the synthesized compound. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and comparative data to aid in method selection and implementation.

Comparison of Analytical Methods

A multi-technique approach is essential for the unambiguous characterization of N-Boc-3-benzyl-4-piperidone. Spectroscopic methods provide structural information, while chromatographic techniques are the gold standard for purity assessment.

Analytical TechniquePrincipleInformation ObtainedKey AdvantagesLimitations
¹H & ¹³C NMR Spectroscopy Measures the resonance of atomic nuclei in a magnetic field.Detailed molecular structure, confirmation of functional groups, and identification of isomeric impurities.Provides definitive structural information and can be used for quantification (qNMR) without a reference standard.[1]Lower sensitivity for trace impurity detection compared to chromatographic methods.[1]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Molecular weight confirmation and fragmentation patterns for structural clues.High sensitivity and provides molecular weight information crucial for identification.[1]Does not typically distinguish between isomers without tandem MS (MS/MS).
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identification of key functional groups (e.g., C=O of the ketone and carbamate).[2]Fast, non-destructive, and provides a characteristic fingerprint of the molecule.Provides limited information on the overall molecular structure.
HPLC-UV Separates compounds based on their differential partitioning between a stationary and mobile phase, with UV detection.Quantitative purity assessment, detection of non-volatile and thermally stable impurities.[1]Robust, reproducible, and widely available for accurate quantification.[1]Requires impurities to have a UV chromophore for detection; provides no structural information on unknowns.[1]
Elemental Analysis Determines the elemental composition (C, H, N) of a sample.Confirmation of the empirical formula.Provides fundamental confirmation of the compound's composition.Does not provide structural information or detect impurities with the same elemental composition.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a newly synthesized batch of N-Boc-3-benzyl-4-piperidone.

G cluster_0 Synthesis & Initial Workup cluster_1 Structural Elucidation cluster_2 Purity & Impurity Profiling cluster_3 Final Confirmation & Release synthesis Synthesized Product (Crude N-Boc-3-benzyl-4-piperidone) nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Identity Confirmation ms Mass Spectrometry synthesis->ms Identity Confirmation ir IR Spectroscopy synthesis->ir Identity Confirmation hplc HPLC-UV synthesis->hplc Purity Check elemental Elemental Analysis nmr->elemental Comprehensive Data ms->elemental Comprehensive Data ir->elemental Comprehensive Data lcms LC-MS hplc->lcms Impurity ID hplc->elemental Comprehensive Data lcms->elemental Comprehensive Data final Characterized Compound elemental->final Final Approval

Caption: Workflow for the analytical characterization of N-Boc-3-benzyl-4-piperidone.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is fundamental for the structural confirmation of the target compound.

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all protons. The characteristic singlet for the Boc-group protons is expected around 1.4-1.5 ppm.[1]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms. A peak corresponding to the ketone carbonyl (C=O) is expected around 205-215 ppm.

  • Data Analysis: Compare the observed chemical shifts and coupling patterns with theoretically predicted values or reference spectra to confirm the N-Boc-3-benzyl-4-piperidone structure.

High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for determining the purity of the compound and quantifying impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient elution using acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) is recommended for good separation.[1]

      • Example Gradient: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25-30 °C.[1]

    • Detection Wavelength: Monitor at a wavelength where the benzyl chromophore has significant absorbance, such as 254 nm or 232 nm.[1]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (like acetonitrile) to a concentration of approximately 1 mg/mL.[1]

  • Data Analysis: Calculate the purity by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

This technique is used to confirm the molecular weight of the synthesized compound.

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source is commonly used. This can be a standalone instrument or coupled with an LC system (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile.

  • Analysis: Infuse the sample directly into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and potentially other adducts like [M+Na]⁺.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the calculated exact mass of N-Boc-3-benzyl-4-piperidone (C₁₉H₂₅NO₃, Exact Mass: 315.18).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to verify the presence of key functional groups.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or neat using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands. Key peaks to look for include:

    • ~1710 cm⁻¹: C=O stretch of the piperidone ketone.[2]

    • ~1690 cm⁻¹: C=O stretch of the Boc-carbamate group.

    • ~3000-2850 cm⁻¹: C-H stretching of aliphatic and aromatic groups.

References

A Comparative Guide to the Synthesis of N-Boc-3-benzyl-4-piperidone: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. N-Boc-3-benzyl-4-piperidone is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a comparative analysis of the primary synthetic strategies, focusing on alternative reagents and their impact on reaction outcomes. We present quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for your research needs.

The synthesis of N-Boc-3-benzyl-4-piperidone primarily involves two strategic approaches: the direct α-benzylation of a pre-formed N-Boc-4-piperidone ring or the construction of the piperidone ring with the benzyl group already incorporated at the 3-position. This guide will delve into the specifics of these methods, highlighting the reagents, reaction conditions, and yields to offer a clear comparison.

Key Synthetic Pathways

Two principal routes for the synthesis of N-Boc-3-benzyl-4-piperidone are outlined below. The first pathway focuses on the α-alkylation of the readily available N-Boc-4-piperidone, while the second explores the formation of the piperidone ring itself.

SynthesisPathways cluster_0 Pathway 1: α-Benzylation cluster_1 Pathway 2: Ring Formation N-Boc-4-piperidone N-Boc-4-piperidone Enamine/Enolate Enamine/Enolate N-Boc-4-piperidone->Enamine/Enolate Enamine formation or Enolate generation N-Boc-3-benzyl-4-piperidone_1 N-Boc-3-benzyl-4-piperidone Enamine/Enolate->N-Boc-3-benzyl-4-piperidone_1 Alkylation with Benzyl Halide Acyclic Precursors Acyclic Precursors 3-Benzyl-4-piperidone 3-Benzyl-4-piperidone Acyclic Precursors->3-Benzyl-4-piperidone Cyclization (e.g., Aza-Michael) N-Boc-3-benzyl-4-piperidone_2 N-Boc-3-benzyl-4-piperidone 3-Benzyl-4-piperidone->N-Boc-3-benzyl-4-piperidone_2 N-Boc Protection

Overview of the main synthetic routes to N-Boc-3-benzyl-4-piperidone.

Comparison of Synthetic Methods

The choice of synthetic route and reagents can significantly impact the overall efficiency, yield, and scalability of the synthesis of N-Boc-3-benzyl-4-piperidone. The following table summarizes the key aspects of the different approaches.

MethodKey ReagentsTypical ConditionsYield (%)AdvantagesDisadvantages
Stork Enamine Alkylation N-Boc-4-piperidone, Pyrrolidine, Benzyl bromide1. Enamine formation (reflux in toluene) 2. Alkylation (room temp.) 3. Hydrolysis (aq. acid)Moderate to GoodMilder conditions, avoids polyalkylation.[1][2][3]Requires an additional step for enamine formation and hydrolysis.
Direct Enolate Alkylation N-Boc-4-piperidone, Strong base (e.g., LDA), Benzyl bromideLow temperature (-78 °C) in an aprotic solvent (e.g., THF)VariableDirect one-pot alkylation.Requires strictly anhydrous conditions and a strong base; risk of side reactions.
Aza-Michael Cyclization Substituted divinyl ketones, BenzylamineReflux in a suitable solvent (e.g., acetonitrile/water)GoodAtom-efficient, can introduce substituents stereoselectively.[1][4]Requires synthesis of the divinyl ketone precursor.
Dieckmann Condensation Benzyl-substituted diester, Base (e.g., NaOEt)Anhydrous alcohol, refluxGoodWell-established method for ring formation.[5][6][7]Requires synthesis of the specific diester precursor.

Experimental Protocols

Synthesis of N-Boc-4-piperidone (Starting Material)

A common precursor for the α-benzylation routes is N-Boc-4-piperidone. A representative protocol for its synthesis is as follows:

To a solution of 4,4-piperidinediol hydrochloride (1 eq) in methanol, add triethylamine (1.5 eq) and stir for 10 minutes. Then, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction mixture at room temperature for 12-24 hours. After completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain N-Boc-4-piperidone.

Method 1: Stork Enamine Alkylation of N-Boc-4-piperidone

This method involves the formation of a more nucleophilic enamine intermediate, which then reacts with the benzyl halide.[1][2][3]

StorkEnamineAlkylation N-Boc-4-piperidone N-Boc-4-piperidone Enamine Enamine N-Boc-4-piperidone->Enamine + Pyrrolidine - H₂O Iminium_Salt Iminium Salt Enamine->Iminium_Salt + Benzyl bromide Final_Product N-Boc-3-benzyl-4-piperidone Iminium_Salt->Final_Product Hydrolysis (H₃O⁺)

Workflow for the Stork Enamine Alkylation.

Step 1: Enamine Formation A solution of N-Boc-4-piperidone (1 eq) and pyrrolidine (1.2 eq) in toluene is refluxed with azeotropic removal of water (using a Dean-Stark apparatus) for several hours until the starting material is consumed (monitored by TLC or GC-MS). The solvent is then removed under reduced pressure to yield the crude enamine.

Step 2: Alkylation and Hydrolysis The crude enamine is dissolved in a suitable solvent (e.g., THF or benzene), and benzyl bromide (1.1 eq) is added. The reaction is stirred at room temperature until the alkylation is complete. Subsequently, the reaction mixture is treated with aqueous acid (e.g., 1M HCl) and stirred to hydrolyze the resulting iminium salt. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography.

Method 2: Direct Enolate Alkylation of N-Boc-4-piperidone

This approach involves the direct deprotonation of N-Boc-4-piperidone at the α-carbon using a strong, non-nucleophilic base to form an enolate, which is then trapped with benzyl bromide.

DirectEnolateAlkylation N-Boc-4-piperidone N-Boc-4-piperidone Enolate Enolate N-Boc-4-piperidone->Enolate + LDA, -78 °C Final_Product N-Boc-3-benzyl-4-piperidone Enolate->Final_Product + Benzyl bromide

Workflow for Direct Enolate Alkylation.

A solution of N-Boc-4-piperidone (1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of lithium diisopropylamide (LDA, 1.1 eq) in THF is added dropwise, and the mixture is stirred at this temperature for about 1 hour to ensure complete enolate formation. Benzyl bromide (1.2 eq) is then added, and the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Conclusion

The synthesis of N-Boc-3-benzyl-4-piperidone can be effectively achieved through several alternative routes. The choice between α-benzylation of N-Boc-4-piperidone and a de novo ring synthesis will depend on the availability of starting materials, desired scale, and the specific requirements of the research. The Stork enamine alkylation offers a milder alternative to direct enolate alkylation, potentially providing better control and higher yields. For syntheses where stereochemistry at other positions is a concern, ring-forming strategies like the aza-Michael addition may offer superior control. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.

References

Comparative Analysis of Tert-Butyl 4-Oxopiperidine-1-Carboxylate Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Activity of Substituted N-Boc-4-Oxopiperidines

The N-tert-butoxycarbonyl (Boc)-4-oxopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. Analogs of this core structure, particularly those substituted at the 3-position, have garnered significant interest for their potential as therapeutic agents. This guide provides a comparative analysis of the anticancer activity of tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate and its related analogs, summarizing key experimental data, outlining methodologies, and illustrating structure-activity relationships.

Comparative Biological Activity

The biological evaluation of analogs based on the N-Boc-4-oxopiperidine scaffold has revealed potent antiproliferative activity against various cancer cell lines. The substitution at the C-3 position of the piperidine ring is crucial in determining the potency and mechanism of action. Below is a summary of the cytotoxic activity of representative analogs.

Compound IDStructureC-3 Substituent(s)Cancer Cell LineIC50 (µM)Mechanism of Action
Analog A tert-Butyl 3,3-diethyl-4-oxopiperidine-1-carboxylateDiethylHeLa~0.75Tubulin Polymerization Inhibitor[1]
K562~0.70Tubulin Polymerization Inhibitor[1]
Analog B Representative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide(Varies)DU-1450.12 - >50Tubulin Polymerization Inhibitor[2]

Note: Data for the parent compound, this compound, is not sufficiently available in comparative studies. The analogs presented are structurally related and provide insight into the scaffold's potential. Direct comparison should be made with caution as data may originate from different studies.

Structure-Activity Relationship (SAR) Insights

The available data, though limited, suggests that the nature of the substituent at the C-3 position of the N-Boc-4-oxopiperidine ring is a key determinant of anticancer activity. The high potency of the 3,3-diethyl analog (Analog A) indicates that small, lipophilic groups at this position can confer significant cytotoxic effects.[1] Research into other piperidine-based compounds further suggests that this scaffold acts as a potent inhibitor of tubulin polymerization, a critical process for cell division.[1][2]

The mechanism involves the binding of these compounds to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[1]

SAR_Concept cluster_0 Structure-Activity Relationship (SAR) Hypothesis cluster_1 C-3 Substituents Scaffold N-Boc-4-Oxopiperidine Core C-3 Position Benzyl Benzyl Group (Parent Compound) Scaffold:f1->Benzyl Influences Diethyl Diethyl Groups (Analog A) Scaffold:f1->Diethyl Influences Activity Biological Activity Benzyl->Activity Diethyl->Activity Potent Activity (IC50 ~0.7 µM) Mechanism Mechanism of Action Activity->Mechanism Tubulin Tubulin Polymerization Inhibition Mechanism->Tubulin

Caption: Hypothetical Structure-Activity Relationship for C-3 substituted analogs.

Proposed Mechanism of Action

The primary mechanism through which these piperidine analogs exert their anticancer effects is the disruption of microtubule function. By inhibiting tubulin polymerization, the compounds prevent the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This leads to mitotic arrest and ultimately triggers programmed cell death (apoptosis).

Mechanism_of_Action Compound Piperidine Analog (e.g., Analog A) Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubule Microtubule Assembly Compound->Microtubule Inhibits Tubulin->Microtubule Polymerizes into Mitosis Mitotic Spindle Formation Microtubule->Mitosis Arrest G2/M Phase Cell Cycle Arrest Mitosis->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Experimental Protocols

The data presented in this guide is based on standard in vitro assays designed to assess cytotoxicity and target engagement. The following are detailed methodologies for the key experiments cited.

Cell Viability / Cytotoxicity Assay (MTT or SRB Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50 or GI50).

  • Cell Culture: Cancer cell lines (e.g., HeLa, K562, DU-145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted to various concentrations in the culture medium. The cells are then treated with these dilutions and incubated for a specified period (typically 48-72 hours). A vehicle control (DMSO) is also included.

  • Staining:

    • For MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The crystals are then dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

    • For SRB Assay: Cells are fixed with trichloroacetic acid. The fixed cells are then stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins. Unbound dye is washed away.

  • Data Analysis: The absorbance of each well is measured using a microplate reader at an appropriate wavelength. The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50/GI50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules.

  • Reaction Mixture: A reaction mixture is prepared containing purified tubulin protein, a polymerization buffer (e.g., MES or PIPES buffer with MgCl2 and EGTA), and GTP.

  • Compound Addition: The test compound (or a known inhibitor/promoter as a control) is added to the reaction mixture.

  • Initiation and Monitoring: The polymerization reaction is initiated by raising the temperature to 37°C. The assembly of microtubules causes an increase in light scattering, which is monitored over time by measuring the change in absorbance (turbidity) at 340 nm in a spectrophotometer.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control. Inhibitory compounds will show a decrease in the rate and/or the maximum absorbance achieved.

Experimental_Workflow cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Assay A1 Culture & Seed Cancer Cells A2 Treat with Analog Series A1->A2 A3 Incubate (48-72h) A2->A3 A4 Add Viability Stain (MTT / SRB) A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 Value A5->A6 B1 Prepare Purified Tubulin + GTP + Buffer B2 Add Test Compound B1->B2 B3 Incubate at 37°C to Initiate Polymerization B2->B3 B4 Monitor Turbidity (Absorbance) at 340 nm B3->B4 B5 Analyze Polymerization Curve B4->B5

Caption: Workflow for cytotoxicity and tubulin polymerization assays.

References

Spectroscopic analysis and data interpretation for N-Boc-3-benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of N-Boc-3-benzyl-4-piperidone and its structurally related analogs. Due to the limited availability of public spectroscopic data for N-Boc-3-benzyl-4-piperidone, this document focuses on a detailed comparison with two key alternatives: N-Boc-4-piperidone and N-benzyl-4-piperidone. The provided experimental data for these analogs, presented in structured tables, offers valuable insights for the characterization and interpretation of related compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for N-Boc-4-piperidone and N-benzyl-4-piperidone, serving as a reference for the analysis of N-Boc-3-benzyl-4-piperidone.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
N-Boc-4-piperidone CDCl₃3.71 (t, J=6.2Hz, 4H), 2.44 (t, J=6.2Hz, 4H), 1.49 (s, 9H)
N-benzyl-4-piperidone CDCl₃7.39-7.28 (m, 5H), 3.65 (s, 2H), 2.77 (t, 4H), 2.48 (t, 4H)[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
N-Boc-4-piperidone CDCl₃208.9, 80.6, 45.8, 41.1, 28.4
N-benzyl-4-piperidone CDCl₃208.8, 137.8, 129.2, 128.4, 127.3, 62.9, 53.3, 41.4

Table 3: IR Spectroscopic Data

CompoundMajor Peaks (cm⁻¹)
N-Boc-4-piperidone 2975, 1720 (C=O), 1695 (C=O, Boc), 1420, 1240, 1160
N-benzyl-4-piperidone 3060, 2920, 2800, 1715 (C=O), 1600, 1495, 1450, 1350, 1120, 740, 700

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)
N-Boc-4-piperidone ESI199.25
N-benzyl-4-piperidone ESI189.25[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and 1024 or more scans.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids/oils): Place a drop of the sample between two KBr or NaCl plates.

    • Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet matrix.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquisition:

    • Introduce the sample into the ion source via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

    • Scan a mass range appropriate for the expected molecular weight of the compound.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) to determine the molecular weight of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and data interpretation of a novel chemical entity.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of N-Boc-3-benzyl-4-piperidone Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Data_Analysis Analyze Spectra NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Proposal Propose Structure Data_Analysis->Structure_Proposal Comparison Compare with Analogs Structure_Proposal->Comparison Final_Structure Confirm Structure Comparison->Final_Structure

A typical workflow for spectroscopic analysis.

References

A Comparative Guide to Purity Assessment of Synthesized tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate is a key piperidine-based intermediate used in the synthesis of various pharmaceutical compounds, particularly central nervous system (CNS) agents.[1] The purity of this intermediate is critical as it directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of essential analytical techniques for assessing the purity of this compound, offering detailed experimental protocols and data presentation formats to aid researchers in quality control and method validation. We compare High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as primary analytical tools.

Introduction to Purity Assessment

The synthesis of complex organic molecules like this compound can result in various impurities, including starting materials, by-products, and degradation products. A multi-faceted analytical approach is required to detect, identify, and quantify these impurities to ensure the compound meets stringent quality standards (typically ≥98% purity) for use in drug development.[2] This guide focuses on the most effective and commonly employed methods for this purpose.

Comparative Analysis of Purity Assessment Methodologies

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity profile. While HPLC is the gold standard for quantitative purity analysis, NMR and MS provide invaluable structural confirmation and impurity identification.

Parameter High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Primary Use Quantitative purity determination and separation of related substances.Structural confirmation and identification/quantification of impurities.Molecular weight confirmation and impurity identification.
Specificity High, especially for resolving structurally similar compounds.High, provides detailed structural information.Very high, provides exact mass for formula determination.
Sensitivity High (ppm level for impurities).Moderate to High.Very High (ppb to ppm level).
Sample Prep Simple dissolution in a suitable mobile phase.Dissolution in a deuterated solvent.Simple dissolution, often coupled with LC or GC.
Analysis Time 10-30 minutes per sample.5-15 minutes per sample.< 5 minutes per sample (direct infusion).
Key Output Chromatogram showing retention time and peak area %.Spectrum showing chemical shifts and integrals.Mass spectrum showing mass-to-charge ratio (m/z).

Experimental Protocols

Detailed methodologies for each key analytical technique are provided below. These protocols are based on established methods for similar N-Boc protected piperidone derivatives and serve as a robust starting point for method development.[3][4][5]

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of purity and detection of process-related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 40% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 35°C.[4]

  • Detection Wavelength: 220 nm.[6]

  • Injection Volume: 10 µL.[4]

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the sample in 1 mL of Acetonitrile.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used for identity confirmation and to detect impurities that may not be visible by UV-HPLC.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.[7]

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.

  • Analysis: Acquire a standard proton spectrum. The purity is assessed by comparing the integration of characteristic proton signals of the target compound against those of known impurities or a certified internal standard. The large singlet around 1.4-1.5 ppm corresponds to the nine protons of the tert-butyl (Boc) group.[8]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an accurate mass measurement, which is crucial for confirming the elemental composition of the synthesized compound and identifying unknown impurities.

  • Instrumentation: LC-TOF or a similar high-resolution mass spectrometer.[6]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Scan Range: m/z 100-1000.

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in methanol or acetonitrile. The sample is often introduced via the HPLC system for LC-MS analysis.

  • Analysis: The expected protonated molecule [M+H]⁺ for C₁₇H₂₃NO₃ (MW: 289.37) is 290.1751. The measured mass should be within ±5 ppm of the calculated mass.[7]

Comparative Data from Two Synthetic Routes

To illustrate the application of these methods, the target compound was synthesized via two distinct hypothetical routes (Route A and Route B) and the resulting purity was assessed.

Table 5.1: HPLC Purity Comparison

Sample ID Retention Time (min) Peak Area % Major Impurity (RT, Area %)
Route A Product 12.598.6%Impurity 1 (9.8 min, 0.8%)
Route B Product 12.599.7%Impurity 2 (11.2 min, 0.2%)
Reference Standard 12.5>99.9%N/A

Table 5.2: HRMS and NMR Confirmation

Sample ID HRMS [M+H]⁺ (Found) HRMS Δ (ppm) ¹H NMR Confirmation
Route A Product 290.1755+1.4Conforms to structure
Route B Product 290.1753+0.7Conforms to structure
Reference Standard 290.1750-0.3Conforms to structure

The data indicates that Route B produces a higher purity product with significantly lower levels of impurities compared to Route A. Both products were confirmed to be the correct structure by NMR and HRMS.

Visualized Workflow and Logical Relationships

Visual diagrams help clarify the experimental process and the interplay between different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification cluster_analysis Purity Assessment cluster_decision Final Decision Synthesis Synthesized Crude Product Purification Column Chromatography Synthesis->Purification HPLC HPLC Analysis (Quantitative Purity) Purification->HPLC NMR NMR Spectroscopy (Structural ID) Purification->NMR MS Mass Spectrometry (Molecular Weight ID) Purification->MS Pass Pass (≥98% Purity) HPLC->Pass Data Conforms Fail Fail / Re-purify HPLC->Fail Data Deviates NMR->Pass Data Conforms NMR->Fail Data Deviates MS->Pass Data Conforms MS->Fail Data Deviates Logical_Relationships Compound Synthesized Compound Purity Chemical Purity Compound->Purity Identity Structural Identity Compound->Identity Impurity Impurity Profile Compound->Impurity HPLC HPLC Purity->HPLC NMR NMR Identity->NMR MS MS Identity->MS Impurity->HPLC Impurity->MS

References

Navigating the Synthesis of N-Boc-3-benzyl-4-piperidone: A Cost-Benefit Analysis of Competing Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of complex intermediates is a critical determinant of project timelines and costs. N-Boc-3-benzyl-4-piperidone, a valuable building block for various pharmacologically active compounds, presents a synthetic challenge in the regioselective introduction of the benzyl group. This guide provides a comprehensive cost-benefit analysis of two primary synthetic strategies for its preparation: Direct Enolate Alkylation and Stork Enamine Alkylation, offering detailed experimental protocols, cost comparisons, and a discussion of the advantages and disadvantages of each approach.

The synthesis of N-Boc-3-benzyl-4-piperidone primarily involves the α-benzylation of the readily available starting material, N-Boc-4-piperidone. The two routes explored herein differ in the method of activating the α-carbon for nucleophilic attack on benzyl bromide.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Direct Enolate AlkylationRoute 2: Stork Enamine Alkylation
Key Reagents N-Boc-4-piperidone, Lithium diisopropylamide (LDA), Benzyl bromide, Tetrahydrofuran (THF)N-Boc-4-piperidone, Pyrrolidine, Benzyl bromide, Toluene, Hydrochloric acid
Reaction Steps 2 (Enolate formation, Alkylation)3 (Enamine formation, Alkylation, Hydrolysis)
Estimated Yield Moderate to GoodGood
Estimated Cost per Gram ModerateLower
Key Advantages Fewer reaction steps.Milder reaction conditions for alkylation, avoids strongly basic and cryogenic conditions.[1]
Key Disadvantages Requires cryogenic temperatures and a very strong, moisture-sensitive base (LDA).Requires an additional step for enamine formation and subsequent hydrolysis.

Route 1: Direct Enolate Alkylation

This classical approach involves the deprotonation of the α-carbon of N-Boc-4-piperidone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to form a lithium enolate. This reactive intermediate is then quenched with benzyl bromide to yield the desired product.

G cluster_0 Route 1: Direct Enolate Alkylation N-Boc-4-piperidone N-Boc-4-piperidone Lithium Enolate Lithium Enolate N-Boc-4-piperidone->Lithium Enolate LDA, THF, -78 °C N-Boc-3-benzyl-4-piperidone N-Boc-3-benzyl-4-piperidone Lithium Enolate->N-Boc-3-benzyl-4-piperidone Benzyl bromide

Figure 1: Workflow for Direct Enolate Alkylation.
Experimental Protocol:

  • Enolate Formation: A solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to a freshly prepared solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at this temperature for 1-2 hours to ensure complete enolate formation.

  • Alkylation: Benzyl bromide (1.2 eq.) is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for an additional 12-24 hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford N-Boc-3-benzyl-4-piperidone.

Route 2: Stork Enamine Alkylation

The Stork enamine synthesis offers a milder alternative to direct enolate alkylation.[1][2][3] In this method, N-Boc-4-piperidone is first converted to its corresponding enamine by reaction with a secondary amine, typically pyrrolidine. The resulting enamine is sufficiently nucleophilic to react with benzyl bromide. Subsequent hydrolysis of the intermediate iminium salt regenerates the ketone functionality, yielding the α-benzylated product.[1][2]

G cluster_1 Route 2: Stork Enamine Alkylation N-Boc-4-piperidone N-Boc-4-piperidone Enamine Intermediate Enamine Intermediate N-Boc-4-piperidone->Enamine Intermediate Pyrrolidine, Toluene, reflux Iminium Salt Iminium Salt Enamine Intermediate->Iminium Salt Benzyl bromide N-Boc-3-benzyl-4-piperidone N-Boc-3-benzyl-4-piperidone Iminium Salt->N-Boc-3-benzyl-4-piperidone Aqueous Hydrolysis (H3O+)

Figure 2: Workflow for Stork Enamine Alkylation.
Experimental Protocol:

  • Enamine Formation: A mixture of N-Boc-4-piperidone (1.0 eq.), pyrrolidine (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure.

  • Alkylation: The crude enamine is dissolved in a suitable solvent such as acetonitrile or DMF, and benzyl bromide (1.2 eq.) is added. The mixture is stirred at room temperature or gently heated until the alkylation is complete.

  • Hydrolysis and Purification: The reaction mixture is then treated with an aqueous acid solution (e.g., 1M HCl) and stirred to hydrolyze the iminium salt. The product is extracted into an organic solvent, washed, dried, and concentrated. Purification by flash column chromatography provides the final product.

Cost-Benefit Analysis

The choice between these two synthetic routes will likely depend on the specific needs and capabilities of the laboratory.

Reagent Cost Comparison

The following table provides an estimated cost comparison for the key reagents required for each route, based on currently available market prices. Prices are subject to change and may vary based on supplier and quantity.

ReagentRoute 1 (Enolate)Route 2 (Enamine)Estimated Cost (USD)
N-Boc-4-piperidone~$780/kg
Benzyl Bromide~$45/100g[4]
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)~$87/100mL[5]
Pyrrolidine~$86/500mL[6]
Tetrahydrofuran (THF)~$100/4L
Toluene~$50/4L
N,N-Dimethylformamide (DMF)(optional solvent)(optional solvent)~$148/1L
Analysis of Costs and Benefits

Route 1: Direct Enolate Alkylation

  • Cost: The primary cost driver for this route is the use of LDA, which is a relatively expensive and hazardous reagent requiring special handling. The need for cryogenic temperatures (-78 °C) also adds to the operational cost and complexity.

  • Benefit: The main advantage of this route is its directness, involving only two synthetic steps. For chemists experienced with handling organolithium reagents, this can be a rapid method to access the desired product.

Route 2: Stork Enamine Alkylation

  • Cost: The reagents for the Stork enamine route, particularly pyrrolidine and the solvents, are generally less expensive than LDA. The reaction conditions are also less demanding, avoiding the need for extremely low temperatures.

  • Benefit: This route is operationally simpler and safer, making it more amenable to scale-up. The milder conditions can also lead to cleaner reactions and potentially higher yields, which can significantly impact the overall cost-effectiveness.[1] The avoidance of highly reactive and pyrophoric bases is a significant advantage in terms of safety and handling.

Conclusion

For laboratories equipped to handle organolithium reagents and cryogenic conditions, the Direct Enolate Alkylation route offers a more direct, two-step synthesis of N-Boc-3-benzyl-4-piperidone. However, for reasons of cost, safety, and scalability, the Stork Enamine Alkylation route presents a more practical and efficient alternative for many research and development settings. The lower cost of reagents and less stringent reaction conditions make it an attractive option for the reliable production of this valuable synthetic intermediate. The final choice will ultimately depend on a careful consideration of the available resources, scale of the synthesis, and the experience of the personnel involved.

References

Safety Operating Guide

Safe Disposal of tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from similar piperidine compounds, tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate should be handled as a hazardous substance. Piperidine derivatives can be harmful if swallowed, in contact with skin, or inhaled.[2] They can also cause skin and serious eye irritation.[2][3] Therefore, a comprehensive suite of personal protective equipment is mandatory during handling and disposal.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and absorption.[2]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.To protect against splashes and eye irritation.[2][3]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure.[2]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[2][4] If dust or aerosols are generated, a NIOSH-approved respirator is recommended.[5]To prevent inhalation of potentially harmful dust or vapors.[2]

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical to prevent dangerous reactions and ensure safe disposal.

Waste Classification: this compound should be disposed of as hazardous chemical waste.[6][7] Do not mix this compound with other waste streams unless compatibility is confirmed.

Container Requirements:

  • Compatibility: Use a container made of a material that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[8]

  • Condition: The container must be in good condition, with no leaks, cracks, or rust.[7]

  • Closure: The container must have a leak-proof, screw-on cap.[9] Keep the container closed except when adding waste.[7][9]

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for expansion.[6]

Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard pictograms.[7][10] Do not use abbreviations or chemical formulas.[7]

Incompatible Materials: Store this waste separately from incompatible materials to avoid violent reactions. Based on general guidelines for amines and piperidine derivatives, avoid contact with:

  • Strong Oxidizing Agents[11][12]

  • Strong Acids[6][11][12]

  • Bases[12]

  • Acid Anhydrides and Acid Chlorides[12]

  • Reducing Agents[12]

Step-by-Step Disposal Procedure

For Unused or Surplus Product:

  • Preparation: Work in a designated area, preferably a chemical fume hood, while wearing the appropriate PPE.

  • Containment: Carefully transfer the this compound into a designated and properly labeled hazardous waste container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA).[6] This area should be away from incompatible materials and in a cool, dry, and well-ventilated location.

  • Disposal Request: Arrange for pickup and disposal by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EH&S) department.[2][5]

For Contaminated Materials (e.g., labware, gloves, paper towels):

  • Segregation: Collect all solid materials contaminated with the compound separately from liquid waste. Do not mix solids with liquid waste.[9]

  • Packaging: Place contaminated solids in a designated, labeled, and sealable bag or container.

  • Disposal: Dispose of as solid hazardous waste through your institution's waste management program.

For Empty Containers:

  • Decontamination: Empty containers that held this compound must be decontaminated before disposal. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[7][10]

  • Rinsate Collection: The rinsate from the cleaning process is considered hazardous waste and must be collected in a properly labeled liquid hazardous waste container.[7]

  • Final Disposal: After triple-rinsing and air-drying in a fume hood, the container may be disposed of in the regular trash, or preferably, the original labels should be defaced, and the container reused for compatible waste.[7][10]

Emergency Procedures for Spills

In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains.[2][4]

  • Personal Protection: Wear the appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • Clean-up:

    • For solid spills: Carefully sweep or vacuum up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[2]

    • For liquid spills (if dissolved in a solvent): Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth). Place the contaminated absorbent into a sealed container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_start Start: Waste Generation cluster_type Step 1: Identify Waste Type cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_container Container Path cluster_collection Step 2: Collection & Segregation cluster_disposal Step 3: Final Disposal start This compound Waste waste_type What is the form of the waste? start->waste_type unused_product Unused/Surplus Product waste_type->unused_product Solid Product contaminated_solid Contaminated Solids (e.g., gloves, paper towels) waste_type->contaminated_solid Contaminated Solid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container unused_product->collect_solid contaminated_solid->collect_solid rinsate Container Rinsate collect_liquid Collect in Labeled Liquid Hazardous Waste Container rinsate->collect_liquid triple_rinse Triple-Rinse Container empty_container->triple_rinse ehs_pickup Arrange for EH&S / Licensed Waste Contractor Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup triple_rinse->rinsate Generates trash Dispose of Decontaminated Container in Regular Trash triple_rinse->trash Decontaminated

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.